molecular formula C15H11N3O B1270616 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde CAS No. 371917-81-6

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1270616
CAS No.: 371917-81-6
M. Wt: 249.27 g/mol
InChI Key: RPXJROJLJRFFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C15H11N3O and its molecular weight is 249.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-phenyl-3-pyridin-4-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-11-13-10-18(14-4-2-1-3-5-14)17-15(13)12-6-8-16-9-7-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXJROJLJRFFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358097
Record name 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371917-81-6
Record name 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the basic properties, a likely synthetic route, and the potential biological significance of this compound, based on available scientific literature and data from structurally related compounds.

Core Physicochemical Properties

Quantitative experimental data for the basic physicochemical properties of this compound are not extensively available in the public domain. However, based on its structure and data from analogous compounds, the following properties can be predicted.

PropertyValueSource/Comment
Molecular Formula C₁₅H₁₁N₃OPubChem[4]
Molecular Weight 249.27 g/mol PubChem[4]
CAS Number 371917-81-6BIOFOUNT[5]
Predicted XlogP 1.9PubChemLite[6]
Appearance Likely a pale yellow or off-white solidBased on similar pyrazole carbaldehydes[7]
Melting Point Not available. The related 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde has a melting point of 142-146 °C.
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like DMSO and DMF.[8]
pKa Not available

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Vilsmeier-Haack reaction, a common and effective method for the formylation of electron-rich heterocyclic systems like pyrazoles.[8][9] The general strategy involves the reaction of a suitable hydrazone precursor with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Proposed Synthetic Pathway

A plausible synthetic route, adapted from established protocols for similar pyrazole-4-carbaldehydes, is outlined below.[8]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Formylation A 4-Acetylpyridine C Isonicotinoylphenylhydrazone intermediate A->C Ethanol, Acetic Acid (cat.) Reflux B Phenylhydrazine B->C E This compound C->E Stirring, 60-70°C D Vilsmeier Reagent (POCl₃, DMF) D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of analogous pyrazole-4-carbaldehydes.[8]

Step 1: Synthesis of 1-(pyridin-4-yl)ethan-1-one phenylhydrazone

  • To a solution of 4-acetylpyridine (1 equivalent) in absolute ethanol, add phenylhydrazine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold dimethylformamide (DMF, 5 equivalents) with constant stirring.

  • To the prepared Vilsmeier reagent, add the 1-(pyridin-4-yl)ethan-1-one phenylhydrazone (1 equivalent) portion-wise, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, stir the reaction mixture at 60-70°C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

SpectroscopyExpected Features
¹H NMR (CDCl₃, δ ppm)~9.8-10.0 (s, 1H, -CHO), ~8.6-8.8 (d, 2H, pyridyl-H), ~7.8-8.0 (d, 2H, pyridyl-H), ~7.4-7.6 (m, 5H, phenyl-H), ~8.5 (s, 1H, pyrazole-H).
¹³C NMR (CDCl₃, δ ppm)~185-190 (-CHO), ~150-155 (pyrazole-C), ~140-145 (pyrazole-C), ~120-130 (phenyl-C and pyridyl-C), ~115-120 (pyrazole-C).
IR (KBr, cm⁻¹)~3100-3000 (Ar C-H stretch), ~1680-1700 (C=O aldehyde stretch), ~1590-1610 (C=N and C=C stretch).
Mass Spectrometry [M+H]⁺ at m/z 250.0975.[6]

Biological Activity and Potential Applications

The pyrazole scaffold is a cornerstone in the development of therapeutic agents. Various derivatives of 1-phenyl-1H-pyrazole-4-carbaldehyde have demonstrated significant biological activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyrazole derivatives.[11][12][13] They have been shown to inhibit various cancer cell lines, including breast, lung, and colon cancer. For instance, certain pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors with excellent cytotoxicity against MCF7 breast cancer cells (IC₅₀ of 0.25 μM).[12]

Anti-inflammatory Activity

The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. Derivatives of 1-phenyl-pyrazole have shown strong anti-inflammatory activity in animal models.[14] Some novel pyrazole analogues have exhibited better anti-inflammatory activity when compared to standard drugs like diclofenac sodium.[2]

Hypothetical Signaling Pathway Involvement

Given the known anticancer and anti-inflammatory effects of pyrazole derivatives, this compound could potentially modulate key signaling pathways involved in cell proliferation and inflammation, such as the PI3K/Akt or NF-κB pathways.

G cluster_0 Hypothetical Anticancer Mechanism Compound 1-phenyl-3-pyridin-4-yl- 1H-pyrazole-4-carbaldehyde PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Summary and Future Directions

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and development. While specific experimental data on its basic properties and biological activities are currently limited, the established chemistry and pharmacology of the pyrazole class of compounds provide a strong foundation for future research.

Further studies are warranted to:

  • Synthesize and fully characterize this compound and determine its precise physicochemical properties.

  • Evaluate its in vitro and in vivo biological activities against a panel of cancer cell lines and in models of inflammation.

  • Elucidate its mechanism of action by identifying its molecular targets and its effects on key signaling pathways.

This in-depth guide, based on the available scientific literature, serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and related pyrazole derivatives.

References

An In-depth Technical Guide to 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential therapeutic applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a central pyrazole ring substituted with a phenyl group at the N1 position, a pyridin-4-yl group at the C3 position, and a carbaldehyde (formyl) group at the C4 position.

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₅H₁₁N₃O--INVALID-LINK--
Molecular Weight 249.27 g/mol --INVALID-LINK--
IUPAC Name 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde--INVALID-LINK--
CAS Number 36640-50-3--INVALID-LINK--
Appearance Solid (predicted)
Solubility Soluble in organic solvents like DMSO and DMF[General knowledge on similar compounds]

Synthesis

The synthesis of this compound and its derivatives is most commonly achieved through the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent, which is a complex of a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][2]

General Synthetic Workflow

The synthesis generally proceeds in two main steps:

  • Formation of Hydrazone: Condensation of a substituted acetophenone with a hydrazine to form the corresponding hydrazone. For the target molecule, this would involve the reaction of 4-acetylpyridine with phenylhydrazine.

  • Vilsmeier-Haack Cyclization and Formylation: The resulting hydrazone is then treated with the Vilsmeier reagent (DMF/POCl₃) to effect cyclization into the pyrazole ring and concomitant formylation at the 4-position.[1]

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Vilsmeier-Haack Reaction A 4-Acetylpyridine C 4-Acetylpyridine Phenylhydrazone A->C Condensation B Phenylhydrazine B->C E This compound C->E Cyclization & Formylation D Vilsmeier Reagent (DMF/POCl₃) D->E

A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Adapted from similar syntheses)

The following is a representative experimental protocol for the synthesis of 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes, which can be adapted for the synthesis of the title compound.[1][4]

Step 1: Synthesis of 4-Acetylpyridine Phenylhydrazone

  • To a solution of 4-acetylpyridine (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold, anhydrous N,N-dimethylformamide (DMF).

  • To this reagent, add the previously synthesized 4-acetylpyridine phenylhydrazone (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.[1]

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Potential Biological Activities and Therapeutic Applications

The pyrazole nucleus is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide array of biological activities.[5][6][7] While specific biological data for this compound is limited in the public domain, the structural motifs present in the molecule suggest potential for several therapeutic applications.

Table 2: Potential Biological Activities of Pyrazole Derivatives

Biological ActivityDescriptionKey Molecular Targets/Pathways (Examples)References
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis.Kinases (e.g., VEGFR, CDK2, PI3K), Tubulin polymerization, Hippo signaling pathway.[5][8][9]
Anti-inflammatory Reduction of inflammation.Cyclooxygenase (COX) enzymes (COX-1, COX-2).[10][11][12]
Antimicrobial Inhibition of bacterial and fungal growth.Various bacterial and fungal enzymes and cellular processes.[7][13][14][15][16]
Antioxidant Scavenging of free radicals and reduction of oxidative stress.Direct radical scavenging, modulation of antioxidant enzymes.[6]
Anticancer Potential

Numerous pyrazole derivatives have demonstrated significant anticancer activity by targeting various signaling pathways crucial for tumor growth and survival.[8][17]

  • Kinase Inhibition: Many pyrazole-containing drugs function as kinase inhibitors, targeting enzymes like VEGFR, PDGFR, and CDK2 that are often dysregulated in cancer.[8]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[5]

  • Hippo Signaling Pathway: Recent studies have identified pyrazolone derivatives that can inhibit the YAP/TEAD interaction in the Hippo signaling pathway, which is implicated in tumorigenesis.[9]

Anticancer_Pathways cluster_pathways Potential Anticancer Mechanisms cluster_outcomes Cellular Outcomes A Kinase Signaling (e.g., VEGFR, CDK2) D Inhibition of Proliferation A->D B Microtubule Dynamics F Cell Cycle Arrest B->F C Hippo Signaling (YAP/TEAD) C->D E Induction of Apoptosis F->E Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->A Inhibition Pyrazole Derivative->B Disruption Pyrazole Derivative->C Inhibition

References

Spectroscopic and Synthetic Profile of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted values and data from closely related analogues to offer a reliable spectroscopic profile. The methodologies for its synthesis, based on established protocols for similar compounds, are also detailed.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₅H₁₁N₃O.[1][2] The structure features a central pyrazole ring substituted with a phenyl group at the N1 position, a pyridin-4-yl group at the C3 position, and a carbaldehyde (formyl) group at the C4 position.

structure Chemical Structure of this compound cluster_pyrazole Pyrazole Ring cluster_substituents Substituents N1 N1 C5 C5 N1->C5 Phenyl Phenyl Group N1->Phenyl at N1 N2 N2 N2->N1 C3 C3 C3->N2 Pyridinyl Pyridin-4-yl Group C3->Pyridinyl at C3 C4 C4 C4->C3 Carbaldehyde Carbaldehyde Group C4->Carbaldehyde at C4 C5->C4

Fig. 1: Structural representation of the title compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on predictions and analysis of analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
¹H NMR (in CDCl₃) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aldehyde Proton9.9 - 10.1Singlet (s)--CHO
Pyrazole Proton8.3 - 8.5Singlet (s)-H-5 of pyrazole
Pyridinyl Protons8.7 - 8.8Doublet (d)~6.0H-2', H-6' of pyridine
7.7 - 7.8Doublet (d)~6.0H-3', H-5' of pyridine
Phenyl Protons7.7 - 7.9Multiplet (m)-H-2'', H-6'' of phenyl
7.3 - 7.6Multiplet (m)-H-3'', H-4'', H-5'' of phenyl
¹³C NMR (in CDCl₃) Predicted Chemical Shift (δ, ppm) Assignment
Aldehyde Carbonyl185.0 - 190.0-CHO
Pyridine C-2', C-6'~150.0C of pyridine
Pyridine C-4'~140.0C of pyridine
Pyridine C-3', C-5'~122.0C of pyridine
Phenyl C-1''~139.0C of phenyl
Phenyl C-2'', C-6''~120.0C of phenyl
Phenyl C-3'', C-5''~129.0C of phenyl
Phenyl C-4''~127.0C of phenyl
Pyrazole C-3~152.0C of pyrazole
Pyrazole C-4~115.0C of pyrazole
Pyrazole C-5~140.0C of pyrazole

Note: Predicted values are based on data for similar pyrazole-4-carbaldehydes and general chemical shift principles for the constituent aromatic rings.

Table 2: Mass Spectrometry (MS) Data
Technique Parameter Predicted Value
High-Resolution MSMonoisotopic Mass249.09021 Da[1]
Electrospray (ESI-MS)[M+H]⁺250.09749 m/z[1]
[M+Na]⁺272.07943 m/z[1]
Table 3: Infrared (IR) Spectroscopy Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (aldehyde)1685 - 1710[3]Strong
C-H Stretch (aldehyde)2700 - 2800Medium
Aromatic C-H Stretch~3100Medium
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-N Stretch1300 - 1400Medium
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solvent λmax (nm) Molar Absorptivity (ε)
Ethanol/Methanol250 - 280 and 300 - 340Not available

Note: Expected values are based on the electronic transitions of the conjugated aromatic system.

Experimental Protocols

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich heterocycles.

Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the synthesis of similar pyrazole-4-carbaldehydes.

Materials:

  • 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole (precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (3-4 equivalents) to N,N-dimethylformamide (used as both reagent and solvent). Stir the mixture for 30-60 minutes at 0-5°C to form the Vilsmeier reagent.

  • Reaction with Pyrazole Precursor: Dissolve 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole (1 equivalent) in a minimal amount of dry DMF or a chlorinated solvent like DCM.

  • Formylation: Slowly add the solution of the pyrazole precursor to the pre-formed Vilsmeier reagent at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

synthesis_workflow cluster_reagents Reagents cluster_process Reaction Steps POCl3 POCl₃ Vilsmeier Formation of Vilsmeier Reagent POCl3->Vilsmeier DMF DMF DMF->Vilsmeier Reaction Formylation Reaction Vilsmeier->Reaction Precursor 1-phenyl-3-(pyridin-4-yl) -1H-pyrazole Precursor->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Extraction Extraction Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product Purification->Product

References

The Diverse Biological Activities of Pyrazole Carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, and its carbaldehyde derivatives have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of pyrazole carbaldehyde derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Synthesis of Pyrazole Carbaldehyde Derivatives

A common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically involves the formylation of hydrazones using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF).[1][2] The general workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_reagents Reagents Substituted Acetophenone Substituted Acetophenone Condensation Condensation Substituted Acetophenone->Condensation Hydrazide Hydrazide Hydrazide->Condensation Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Vilsmeier Reagent (POCl3/DMF)->Vilsmeier-Haack Reaction Hydrazone Intermediate Hydrazone Intermediate Condensation->Hydrazone Intermediate Hydrazone Intermediate->Vilsmeier-Haack Reaction Pyrazole-4-carbaldehyde Derivative Pyrazole-4-carbaldehyde Derivative Vilsmeier-Haack Reaction->Pyrazole-4-carbaldehyde Derivative Purification Purification Pyrazole-4-carbaldehyde Derivative->Purification Characterization Characterization Purification->Characterization

Caption: Generalized workflow for the synthesis of pyrazole-4-carbaldehyde derivatives.

Anticancer Activity

Pyrazole carbaldehyde derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One notable study identified a series of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors.[4] Compound 43 from this series showed excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 μM, which is more potent than the standard drug doxorubicin (IC₅₀ of 0.95 μM).[4] Another study reported bis-pyrazole derivatives with potent effects against SMMC7721, SGC7901, and HCT116 human cancer cell lines, with IC₅₀ values ranging from 0.76 to 2.01 µM.[4]

The following table summarizes the anticancer activity of selected pyrazole carbaldehyde derivatives.

Compound IDCancer Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Citation
43 MCF7 (Breast)0.25Doxorubicin0.95[4]
75 SMMC7721, SGC7901, HCT1160.76 - 2.015-FU, ADMNot specified[4]
33 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8[4]
34 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8[4]
53 HepG215.98Not specifiedNot specified[4]
54 HepG213.85Not specifiedNot specified[4]
L2 CFPAC-1 (Pancreatic)61.7 ± 4.9GemcitabineNot specified[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole carbaldehyde derivatives (test compounds)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[7][8] Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the pyrazole carbaldehyde derivatives in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C.[7][8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization of Formazan: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[7][9] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve.

G Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Treat with Compound Treat with Compound Incubate 24h->Treat with Compound Incubate 24-72h Incubate 24-72h Treat with Compound->Incubate 24-72h Add MTT Reagent Add MTT Reagent Incubate 24-72h->Add MTT Reagent Incubate 2-4h Incubate 2-4h Add MTT Reagent->Incubate 2-4h Solubilize Formazan Solubilize Formazan Incubate 2-4h->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate % Viability & IC50 Calculate % Viability & IC50 Read Absorbance->Calculate % Viability & IC50

Caption: Workflow of the MTT cytotoxicity assay.
Modulated Signaling Pathways in Cancer

The anticancer activity of pyrazole derivatives is often linked to their ability to inhibit key signaling pathways that are dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Some pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors.[4]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibition by pyrazole derivatives.

Antimicrobial Activity

Pyrazole carbaldehyde derivatives have also been investigated for their antimicrobial properties against various pathogenic bacteria and fungi.[1][10] The antimicrobial efficacy is typically evaluated by determining the zone of inhibition in agar diffusion assays or by measuring the minimum inhibitory concentration (MIC).

A study on 3-aryl substituted pyrazole-4-carbaldehyde derivatives reported promising antibacterial activity, with some compounds showing efficacy comparable to the antibiotic ampicillin.[1] Another series of pyrazole derivatives demonstrated pronounced effects on strains of S. aureus, E. coli, and Candida species.[10]

The following table summarizes the antimicrobial activity of selected pyrazole carbaldehyde derivatives.

Compound IDMicroorganismZone of Inhibition (mm)StandardStandard Zone of Inhibition (mm)Citation
[III]c Staphylococcus aureus18Ampicillin20[1]
[III]e Staphylococcus aureus20Ampicillin20[1]
[III]c Escherichia coli16Ampicillin18[1]
[III]e Escherichia coli17Ampicillin18[1]
4c S. aureus12Ciprofloxacin27[11]
4f S. aureus10Ciprofloxacin27[11]
4c E. coli10Ciprofloxacin25[11]
4f E. coli12Ciprofloxacin25[11]
4c A. niger10Amphotericin B27[11]
4f A. niger12Amphotericin B27[11]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[12][13]

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • Sterile Petri dishes

  • Pyrazole carbaldehyde derivatives (test compounds)

  • Standard antibiotic or antifungal agent

  • Sterile cork borer or pipette tips

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a sterile saline solution or broth.

  • Plate Preparation: Pour molten sterile agar medium into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a specific volume of the microbial inoculum uniformly over the entire surface of the agar plate.

  • Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) in the inoculated agar using a sterile cork borer.[12]

  • Compound Application: Add a defined volume (e.g., 20-100 µL) of the test compound solution at a known concentration into each well.[12] Also, add a standard antimicrobial agent to one well as a positive control and the solvent used to dissolve the compound as a negative control.

  • Incubation: Incubate the plates under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[14]

Anti-inflammatory Activity

Several pyrazole carbaldehyde derivatives have been synthesized and evaluated for their anti-inflammatory properties.[15][16] The anti-inflammatory activity is often assessed using in vivo models like the carrageenan-induced rat paw edema test or in vitro assays such as the inhibition of protein denaturation.

One study reported that a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes exhibited significant anti-inflammatory activity compared to the standard drug diclofenac sodium.[15] Another series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes also showed potent anti-inflammatory effects.[16]

The following table summarizes the in vivo anti-inflammatory activity of selected pyrazole carbaldehyde derivatives.

Compound IDDose (mg/kg)% Inhibition of Paw EdemaStandardStandard % InhibitionCitation
4g 5058.3Diclofenac Sodium62.5[15]
4i 5060.4Diclofenac Sodium62.5[15]
4k 5056.2Diclofenac Sodium62.5[15]
4g 2059.52DiclofenacNot specified[16]
4h 2061.90DiclofenacNot specified[16]
4j 2057.14DiclofenacNot specified[16]
Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential.

Materials:

  • Fresh hen's egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Pyrazole carbaldehyde derivatives (test compounds)

  • Diclofenac sodium (standard drug)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of the test compound solution at various concentrations.[17]

  • Control and Blank: A control is prepared with the same components but without the test compound. A blank contains only PBS.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.[17]

  • Cooling and Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

Modulated Signaling Pathways in Inflammation

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[18][19] Pyrazole derivatives like celecoxib are known selective COX-2 inhibitors.[18]

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Inflammation Inflammation Prostaglandins (Inflammation)->Inflammation Pain Pain Prostaglandins (Inflammation)->Pain Fever Fever Prostaglandins (Inflammation)->Fever Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 (Inducible) Selective Inhibition

Caption: Simplified arachidonic acid pathway and selective COX-2 inhibition.

Conclusion

Pyrazole carbaldehyde derivatives represent a versatile and highly promising scaffold in drug discovery. Their significant anticancer, antimicrobial, and anti-inflammatory activities, coupled with well-established synthetic routes, make them attractive candidates for further development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, facilitating the design and evaluation of new, more potent therapeutic agents based on the pyrazole carbaldehyde core. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for novel clinical applications.

References

The Therapeutic Promise of Substituted Pyrazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across multiple disease areas. Substituted pyrazoles have demonstrated a remarkable capacity to interact with a wide range of biological targets, leading to their successful application as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, among others. This technical guide provides an in-depth overview of the therapeutic applications of substituted pyrazoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel pyrazole-based therapeutics.

Anti-inflammatory Applications: Targeting the Arachidonic Acid Cascade

A significant number of commercially successful pyrazole-based drugs exert their therapeutic effects by modulating the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

The discovery of two isoforms of the COX enzyme, the constitutively expressed COX-1 and the inducible COX-2, was a landmark in anti-inflammatory drug development. While COX-1 is responsible for homeostatic functions, COX-2 is upregulated at sites of inflammation and is a key mediator of pain and swelling. Selective inhibition of COX-2 allows for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 catalysis Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Substituted Pyrazoles (e.g., Celecoxib) Substituted Pyrazoles (e.g., Celecoxib) Substituted Pyrazoles (e.g., Celecoxib)->COX-2 inhibition

Quantitative Analysis of COX-2 Inhibitory Activity

The potency and selectivity of substituted pyrazoles as COX inhibitors are typically evaluated using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different compounds.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
CelecoxibCOX-20.04 - 0.73[1][2]>100[1]
COX-17.7 - 8.3[2]
RofecoxibCOX-2~0.02>1000
COX-1>20
Pyrazole Derivative 5uCOX-21.79[3]72.73[3]
COX-1130.2[3]
Pyrazole Derivative 5sCOX-22.51[3]65.75[3]
COX-1165.0[3]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (substituted pyrazoles) dissolved in DMSO

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound or vehicle (DMSO) for the control.

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilutions Serial Dilutions Pre-incubation Pre-incubation Serial Dilutions->Pre-incubation Enzyme & Reagents Enzyme & Reagents Enzyme & Reagents->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Incubation Incubation Add Substrate->Incubation Terminate Reaction Terminate Reaction Incubation->Terminate Reaction PGE2 Quantification (EIA) PGE2 Quantification (EIA) Terminate Reaction->PGE2 Quantification (EIA) Calculate % Inhibition Calculate % Inhibition PGE2 Quantification (EIA)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Anticancer Applications: Targeting Key Signaling Pathways

Substituted pyrazoles have emerged as a promising class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various kinases and other targets involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

Many substituted pyrazoles function as ATP-competitive inhibitors of protein kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

2.1.1. Epidermal Growth Factor Receptor (EGFR) Signaling:

The EGFR signaling pathway plays a crucial role in the development and progression of many cancers. Substituted pyrazoles have been shown to inhibit EGFR and its downstream signaling components.

EGFR_Pathway Growth Factor (EGF) Growth Factor (EGF) EGFR EGFR Growth Factor (EGF)->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Akt Akt PI3K->Akt Akt->Proliferation & Survival Substituted Pyrazoles Substituted Pyrazoles Substituted Pyrazoles->EGFR inhibition

2.1.2. PI3K/Akt Signaling:

The PI3K/Akt pathway is another critical signaling cascade that is frequently hyperactivated in cancer. Several pyrazole derivatives have been developed to target components of this pathway.

PI3K_Akt_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Survival Cell Growth & Survival mTOR->Cell Growth & Survival Substituted Pyrazoles Substituted Pyrazoles Substituted Pyrazoles->Akt inhibition

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted pyrazoles is assessed through in vitro cytotoxicity assays against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

CompoundTarget/Cell LineIC50 (µM)
Pyrazole-based compound 7Aurora A kinase0.0289[4]
Aurora B kinase0.0022[4]
A549 (Lung Cancer)0.487[4]
HT29 (Colon Cancer)0.381[4]
Pyrazole-based compound 6Aurora A kinase0.16[4]
HCT116 (Colon Cancer)0.39[4]
MCF-7 (Breast Cancer)0.46[4]
Pyrazole-based compound 1Akt10.061[4]
Pyrazole-based compound 2Akt10.0013[4]
Pyrazole derivative 49EGFR0.26[5]
HER-20.20[5]
Pyrazole derivative 21HCT116 (Colon Cancer)0.39[5]
MCF-7 (Breast Cancer)0.46[5]
Aurora-A kinase0.16[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for measuring the inhibitory activity of pyrazole derivatives against a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, Akt)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase enzyme and test compound to the wells of a 384-well plate.

  • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

  • Incubate for 30-60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Applications

Substituted pyrazoles have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of pyrazoles are diverse and can include the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with DNA replication.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound.

CompoundOrganismMIC (µg/mL)
Pyrazolyl chalcone 3bVarious bacteria and fungi12.5[6]
Pyrazole derivative 3E. coli0.25[7]
Pyrazole derivative 4S. epidermidis0.25[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of pyrazole derivatives.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Standard antibiotic (positive control)

Procedure:

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the growth medium.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microbe with standard antibiotic), a negative control (microbe with no compound), and a sterility control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of Substituted Pyrazoles

A variety of synthetic routes are available for the preparation of substituted pyrazoles. The choice of method often depends on the desired substitution pattern.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

Chalcone_to_Pyrazole_Synthesis Chalcone Chalcone Reaction Cyclocondensation (e.g., Ethanol, Acetic Acid) Chalcone->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Pyrazoline Intermediate Pyrazoline Intermediate Reaction->Pyrazoline Intermediate Oxidation/Aromatization Oxidation/Aromatization Pyrazoline Intermediate->Oxidation/Aromatization 1,3,5-Trisubstituted Pyrazole 1,3,5-Trisubstituted Pyrazole Oxidation/Aromatization->1,3,5-Trisubstituted Pyrazole

Experimental Protocol: A mixture of the appropriate chalcone (1 mmol) and hydrazine hydrate or a substituted hydrazine (1.2 mmol) in a suitable solvent such as ethanol or acetic acid is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized to afford the desired pyrazole derivative.[8]

Structure-Activity Relationships (SAR)

The biological activity of substituted pyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring.

SAR_Pyrazoles Pyrazole Core Pyrazole Core Biological Activity Biological Activity Pyrazole Core->Biological Activity influences R1 Substituent R1 Substituent R1 Substituent->Pyrazole Core R3 Substituent R3 Substituent R3 Substituent->Pyrazole Core R4 Substituent R4 Substituent R4 Substituent->Pyrazole Core R5 Substituent R5 Substituent R5 Substituent->Pyrazole Core

  • For COX-2 Inhibition: A sulfonamide or a similar hydrogen-bonding group at the para-position of a phenyl ring at N1 is crucial for selective binding to the COX-2 active site. A trifluoromethyl group at C3 enhances potency.[3]

  • For Kinase Inhibition: The substituents at various positions of the pyrazole ring can be tailored to interact with specific amino acid residues in the ATP-binding pocket of the target kinase, thereby influencing potency and selectivity.[9]

  • For Anticancer Activity: Electron-withdrawing groups on the phenyl rings of pyrazoline derivatives have been shown to enhance cytotoxic activity.[10]

Substituted pyrazoles represent a versatile and highly valuable class of compounds in drug discovery. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors for a wide range of therapeutic targets. The continued exploration of the vast chemical space of substituted pyrazoles, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds immense promise for the discovery of novel and effective treatments for a multitude of human diseases. This guide has provided a comprehensive overview of the current landscape of pyrazole-based therapeutics, offering valuable insights and methodologies to aid researchers in this exciting and fruitful area of medicinal chemistry.

References

Probing the Pharmacological Landscape of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inferred mechanism of action for the compound 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally related pyrazole-4-carbaldehyde derivatives to project its potential biological activities. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated significant anti-inflammatory and anti-cancer properties. This guide collates quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a foundational resource for researchers investigating this and similar compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a known privileged structure in medicinal chemistry. Pyrazole derivatives are recognized for a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[1][2][3] This compound, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutic agents.[4][5] This guide explores its potential mechanisms of action by examining the established biological targets and signaling pathways modulated by analogous pyrazole-containing molecules.

Inferred Anti-inflammatory Mechanism of Action

Based on studies of related pyrazole derivatives, the anti-inflammatory activity of this compound is likely mediated through the inhibition of key inflammatory enzymes and cytokines.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory effects of many pyrazole-based compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Table 1: COX Inhibition by Structurally Related Pyrazole Derivatives

Compound ClassTargetIC50 (µM)Reference
Pyrazole-hydrazone derivativesCOX-15.64 - >100[7]
COX-20.58 - 15.32[7]
Pyrazole derivativesCOX-20.019 - 0.061[8]
Bipyrazole derivativesCOX-20.72[3]
Attenuation of Pro-inflammatory Cytokines

Several pyrazole derivatives have been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[9] TNF-α plays a central role in systemic inflammation and is a validated target for a range of inflammatory diseases.

Table 2: TNF-α Inhibition by Structurally Related Pyrazole Derivatives

Compound ClassAssayIC50 (µM)Reference
Hydrazone derivatives of pyrazole-4-carboxaldehydesLPS-induced TNF-α in vitro3.69 - 5.56[9]
N-phenylpyrazolyl-N-glycinyl-hydrazone derivativesLPS-induced TNF-α in vitro1.6 - 4.3[10]
Signaling Pathway

The anti-inflammatory action can be visualized through the arachidonic acid cascade and the TNF-α signaling pathway.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 1-phenyl-3-pyridin-4-yl- 1H-pyrazole-4-carbaldehyde (inferred) Compound->COX_Enzymes Inhibition TNF_alpha TNF-α Compound->TNF_alpha Inhibition LPS LPS Macrophage Macrophage LPS->Macrophage Macrophage->TNF_alpha TNF_alpha->Inflammation

Inferred Anti-inflammatory Signaling Pathway

Inferred Anti-cancer Mechanism of Action

The anti-cancer potential of this compound can be inferred from the diverse mechanisms exhibited by its structural analogs, which include the inhibition of critical kinases and disruption of microtubule dynamics.

Kinase Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is common in cancer. Pyrazole derivatives have been identified as inhibitors of PI3K.[4]

EGFR is another key target in cancer therapy, and some pyrazole-based compounds have demonstrated inhibitory activity against this receptor tyrosine kinase.[1]

Table 3: Kinase Inhibition by Structurally Related Pyrazole Derivatives

Compound ClassTarget KinaseIC50 (µM)Cancer Cell LineReference
Pyrazole carbaldehyde derivativePI3 Kinase0.25MCF-7[4]
Benzoxazine-pyrazole hybridsEGFR0.51 - 0.61-[1]
Pyrazolo[3,4-d]pyrimidine derivativeEGFR0.016A549[1]
Pyrazole-substituted derivativesCDK20.98-[11]
Inhibition of Tubulin Polymerization

Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Certain pyrazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4]

Table 4: Cytotoxicity of Structurally Related Pyrazole Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-based hybrid heteroaromaticsA549 (Lung)42.79 - 55.73[1]
Benzofuropyrazole derivativeK562 (Leukemia)0.021[11]
Pyrazole-indole hybridHepG2 (Liver)6.1 - 7.9[12]
Pyrazole-indole hybridMCF-7 (Breast)10.6 - 63.7[12]
Pyrazole derivativePC-3 (Prostate)0.006 - 0.015[6]
Signaling and Cellular Process Diagrams

The potential anti-cancer mechanisms involve complex signaling cascades and cellular processes.

Anticancer_Signaling_Pathway cluster_0 PI3K/Akt Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Compound_PI3K 1-phenyl-3-pyridin-4-yl- 1H-pyrazole-4-carbaldehyde (inferred) Compound_PI3K->Receptor Inhibition Compound_PI3K->PI3K Inhibition

Inferred Kinase Inhibition Pathway

Tubulin_Polymerization_Workflow Tubulin_Dimers Tubulin Dimers Microtubule_Assembly Microtubule Assembly Tubulin_Dimers->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Compound 1-phenyl-3-pyridin-4-yl- 1H-pyrazole-4-carbaldehyde (inferred) Compound->Microtubule_Assembly Inhibition

Inferred Tubulin Polymerization Inhibition

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the anti-inflammatory and anti-cancer activities of pyrazole derivatives, based on methodologies described in the literature.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.

  • Objective: To determine the IC50 values of the test compound against COX-1 and COX-2.

  • Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer, fluorometric or colorimetric probe, test compound, and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the product formation over time using a microplate reader.

    • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.[4]

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of a compound on cancer cell lines.

  • Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Materials: Cancer cell lines (e.g., MCF-7, A549), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization buffer (e.g., DMSO), and a microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals with the solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[13][14]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

  • Objective: To determine if the test compound inhibits or promotes tubulin polymerization.

  • Materials: Purified tubulin protein, polymerization buffer, GTP, a fluorescence-based reporter, test compound, and a fluorescence plate reader.

  • Procedure:

    • Incubate purified tubulin with the test compound at various concentrations.

    • Initiate polymerization by raising the temperature (e.g., to 37°C) and adding GTP.

    • Monitor the change in fluorescence over time, which corresponds to the rate of tubulin polymerization.

    • Compare the polymerization curves of treated samples to positive (e.g., colchicine) and negative (e.g., paclitaxel) controls.[6][11]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available, the extensive research on structurally similar pyrazole derivatives provides a strong foundation for inferring its potential biological activities. This compound likely possesses anti-inflammatory properties through the inhibition of COX enzymes and TNF-α production. Furthermore, its anti-cancer potential may be attributed to the inhibition of key signaling kinases such as PI3K and EGFR, as well as the disruption of microtubule dynamics. The data and protocols presented in this guide are intended to facilitate further investigation into the precise molecular mechanisms of this and related pyrazole compounds, ultimately aiding in the development of novel therapeutics.

References

The Pyrazole Core: A Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its discovery in the late 19th century unlocked a vast new territory for chemical synthesis and drug development, leading to the creation of numerous therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of pyrazole-based compounds, with a focus on seminal discoveries and their translation into clinically significant drugs.

The Dawn of Pyrazole Chemistry: Knorr's Seminal Synthesis

The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1] While investigating the reaction of ethyl acetoacetate with phenylhydrazine, he serendipitously synthesized the first pyrazole derivative, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis , became a foundational method for constructing the pyrazole ring and remains a versatile tool in organic synthesis to this day.[1][3] The fundamental principle of the Knorr synthesis involves the condensation of a β-ketoester with a hydrazine derivative.[1]

Experimental Protocol: Knorr's Synthesis of 1-phenyl-3-methyl-5-pyrazolone

The following protocol is based on Knorr's original 1883 publication, providing a historical and practical perspective on this landmark experiment.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Heating apparatus (e.g., water bath)

  • Reaction vessel

  • Separatory funnel

  • Crystallization dish

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine ethyl acetoacetate and phenylhydrazine in equimolar amounts. The reaction is typically carried out without a solvent.

  • Initial Condensation: The mixture is heated, often on a water bath, which initiates a condensation reaction between the ketone group of the ethyl acetoacetate and the hydrazine. This step results in the formation of a phenylhydrazone intermediate and the elimination of a water molecule.

  • Cyclization: Continued heating of the intermediate promotes an intramolecular cyclization. The amino group of the hydrazine attacks the ester carbonyl group, leading to the formation of the pyrazolone ring and the elimination of ethanol.

  • Isolation and Purification: Upon cooling, the reaction mixture solidifies. The crude product, 1-phenyl-3-methyl-5-pyrazolone, can be collected and purified by recrystallization from a suitable solvent such as ethanol.

Knorr_Synthesis_Workflow

Early Pyrazole-Based Drugs: Antipyrine and Phenylbutazone

The discovery of the pyrazole ring system quickly led to the development of the first synthetic, non-opioid analgesics and antipyretics.

Antipyrine (Phenazone)

Shortly after his initial discovery, Ludwig Knorr synthesized Antipyrine in the early 1880s.[2][4] This compound, chemically 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, was one of the first commercially successful synthetic drugs, widely used for its potent analgesic and antipyretic properties.[4][5]

Synthesis of Antipyrine:

The synthesis of antipyrine is a two-step process that begins with the Knorr synthesis of 1-phenyl-3-methyl-5-pyrazolone, followed by methylation.[6][7]

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone (as described in the Knorr synthesis protocol above).

Step 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone

  • The synthesized 1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent, such as methanol or acetonitrile.[8][9]

  • A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the solution in the presence of a base (e.g., sodium hydroxide).[6][8][9]

  • The reaction mixture is heated under reflux to facilitate the methylation of the pyrazolone ring, yielding antipyrine.

  • The product is then isolated and purified, typically by recrystallization.

Antipyrine_Synthesis

Phenylbutazone

Introduced in 1949, Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) was another early pyrazole derivative that found widespread use as a potent non-steroidal anti-inflammatory drug (NSAID) for treating rheumatic disorders.[10][11] Although its use in humans is now restricted due to potential side effects, it remains an important medication in veterinary medicine, particularly for horses.[10][12]

Synthesis of Phenylbutazone:

The classical synthesis of phenylbutazone involves the condensation of diethyl n-butylmalonate with hydrazobenzene in the presence of a strong base like sodium ethoxide.[5][13]

Experimental Protocol: Phenylbutazone Synthesis

Materials:

  • Diethyl n-butylmalonate

  • Hydrazobenzene

  • Sodium ethoxide (or another strong base)

  • Anhydrous toluene (or a similar high-boiling solvent)

  • Dilute hydrochloric acid

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hydrazobenzene in anhydrous toluene.

  • Base Addition: Add sodium ethoxide to the solution.

  • Condensation: Slowly add diethyl n-butylmalonate to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours to drive the condensation and cyclization reaction.

  • Workup: After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the crude phenylbutazone.

  • Purification: The crude product is collected by filtration and purified by recrystallization from ethanol.

Modern Pyrazole-Based Drugs: A New Era of Targeted Therapies

The versatility of the pyrazole scaffold has continued to be exploited in modern drug discovery, leading to the development of highly selective and potent therapeutic agents.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib , marketed under the brand name Celebrex, is a diaryl-substituted pyrazole that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[14] It was patented in 1993 and gained widespread use for its anti-inflammatory, analgesic, and antipyretic effects, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[14][15]

Mechanism of Action: COX-2 Inhibition

Celecoxib's therapeutic effects stem from its selective inhibition of the COX-2 enzyme.[16] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[16] By selectively blocking COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[17]

COX2_Pathway

Rimonabant: A Cannabinoid Receptor Antagonist

Rimonabant is a pyrazole derivative that acts as a selective antagonist and inverse agonist of the cannabinoid receptor type 1 (CB1).[18][19] It was developed as an anti-obesity drug but was later withdrawn from the market due to psychiatric side effects.[18][20]

Mechanism of Action: CB1 Receptor Blockade

The endocannabinoid system plays a role in regulating appetite and energy balance.[15] Rimonabant exerts its effects by blocking the CB1 receptor, thereby modulating the signaling of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol.[15][16] This blockade was intended to reduce appetite and food intake.[6]

CB1_Signaling

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed pyrazole-based compounds.

Table 1: Inhibitory Activity of Pyrazole-Based Drugs

CompoundTargetIC50 / Ki ValueReference(s)
CelecoxibCOX-2IC50: 40 nM[1]
RimonabantCB1 ReceptorKi: 1.98 - 2 nM[21][22]

Table 2: Pharmacokinetic Parameters of Pyrazole-Based Drugs in Humans

CompoundBioavailabilityProtein BindingElimination Half-lifePrimary Metabolism RouteReference(s)
Antipyrine~97%Low9.7 - 11.7 hoursHepatic (CYP450)[4][23]
PhenylbutazoneHigh>98%~70 hoursHepatic[10][13]
Celecoxib22-40% (capsule)~97%~11 hoursHepatic (CYP2C9)[11][24][25]
RimonabantUndeterminedNearly 100%6 - 16 daysHepatic (CYP3A4)[19]

Conclusion

From its serendipitous discovery in the 19th century to its central role in modern drug design, the pyrazole scaffold has demonstrated remarkable versatility and therapeutic potential. The journey from early analgesics like Antipyrine and Phenylbutazone to targeted therapies such as Celecoxib and the investigational compound Rimonabant highlights the enduring importance of this heterocyclic core in medicinal chemistry. The ability to readily synthesize and modify the pyrazole ring continues to inspire the development of novel drug candidates with improved efficacy and safety profiles, ensuring its relevance in the ongoing quest for new medicines.

References

Physicochemical characteristics of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring system substituted with a phenyl group at the 1-position, a pyridin-4-yl group at the 3-position, and a carbaldehyde (formyl) group at the 4-position. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This document provides a comprehensive overview of the available physicochemical characteristics, synthetic methodologies, and potential biological relevance of this specific pyrazole derivative.

Physicochemical Characteristics

Detailed experimental data for this compound is limited in the public domain. The following tables summarize the available information, which primarily consists of basic identifiers and predicted data.

Table 1: General and Chemical Identifiers

PropertyValueSource
Chemical Name 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehydeN/A
CAS Number 371917-81-6N/A
Molecular Formula C₁₅H₁₁N₃ON/A
Molecular Weight 249.27 g/mol N/A

Table 2: Physicochemical Data

PropertyValueSource
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Insoluble in water and common organic solvents.[1]
pKa Data not availableN/A
Storage Conditions Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C.N/A

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 250.0975
[M+Na]⁺ 272.0794
[M-H]⁻ 248.0829

Note: This data is predicted and has not been experimentally confirmed.

Spectroscopic Data

No experimentally obtained spectra (NMR, IR, Mass Spectrometry) for this compound are currently available in the surveyed literature. The characterization of this compound would typically involve:

  • ¹H NMR Spectroscopy: To determine the number and types of protons and their connectivity. Expected signals would include those for the pyrazole proton, the aldehyde proton, and the aromatic protons of the phenyl and pyridinyl rings.

  • ¹³C NMR Spectroscopy: To identify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde and the carbons of the heterocyclic and aromatic rings.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key absorptions would be expected for the C=O stretch of the aldehyde, C=N and C=C stretching vibrations of the pyrazole and aromatic rings, and C-H stretching vibrations.

  • Mass Spectrometry: To confirm the molecular weight and determine the fragmentation pattern of the molecule.

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound has not been found, the synthesis of structurally similar pyrazole-4-carbaldehydes is well-documented and predominantly achieved through the Vilsmeier-Haack reaction [2][3][4]. This reaction involves the formylation of an active hydrogen compound, in this case, a phenylhydrazone derivative, using the Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).

A plausible synthetic route is outlined below:

Step 1: Formation of the Hydrazone

The synthesis would likely begin with the condensation of 4-acetylpyridine with phenylhydrazine in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid), to form the corresponding phenylhydrazone intermediate.

Step 2: Vilsmeier-Haack Cyclization and Formylation

The resulting hydrazone would then be subjected to the Vilsmeier-Haack reaction. The Vilsmeier reagent, prepared by reacting POCl₃ with DMF, acts as both a cyclizing and formylating agent to construct the pyrazole-4-carbaldehyde ring system.

Below is a generalized experimental protocol based on procedures for analogous compounds:

  • Preparation of the Vilsmeier Reagent: To a cooled (0-5 °C) and stirred solution of DMF, an equimolar amount of POCl₃ is added dropwise. The mixture is stirred at this temperature for a specified time to allow for the formation of the Vilsmeier reagent.

  • Reaction with Hydrazone: The previously synthesized phenylhydrazone of 4-acetylpyridine is then added portion-wise to the Vilsmeier reagent.

  • Reaction Conditions: The reaction mixture is typically heated at an elevated temperature (e.g., 60-80 °C) for several hours and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (such as ethanol) or by column chromatography.

Synthesis_Workflow 4-Acetylpyridine 4-Acetylpyridine Hydrazone Intermediate Hydrazone Intermediate 4-Acetylpyridine->Hydrazone Intermediate Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Intermediate Ethanol Ethanol Ethanol->Hydrazone Intermediate Acetic Acid (cat.) Acetic Acid (cat.) Acetic Acid (cat.)->Hydrazone Intermediate DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Final Product 1-phenyl-3-pyridin-4-yl-1H- pyrazole-4-carbaldehyde Hydrazone Intermediate->Final Product Vilsmeier Reagent->Final Product

Plausible synthetic workflow for the target compound.

Biological Activity and Signaling Pathways

There is currently no specific biological activity data available in the scientific literature for this compound. However, the pyrazole scaffold is a key feature in many biologically active molecules. Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological effects, including:

  • Anti-inflammatory Activity: Many pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade.

  • Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The pyridinyl-pyrazole scaffold, in particular, has been explored for its potential as a kinase inhibitor.

  • Antimicrobial Activity: Various pyrazole derivatives have demonstrated activity against a range of bacteria and fungi.

Given the structural motifs present in this compound, it could be a candidate for screening in assays related to these biological activities, particularly as a potential kinase inhibitor due to the presence of the pyridinyl-pyrazole core. However, without experimental data, any discussion of its biological role remains speculative.

Potential_Biological_Activities Target_Compound 1-phenyl-3-pyridin-4-yl-1H- pyrazole-4-carbaldehyde Kinase_Inhibition Kinase_Inhibition Target_Compound->Kinase_Inhibition Potential Target Anti-inflammatory_Activity Anti-inflammatory_Activity Target_Compound->Anti-inflammatory_Activity Potential Activity Anticancer_Activity Anticancer_Activity Target_Compound->Anticancer_Activity Potential Activity Antimicrobial_Activity Antimicrobial_Activity Target_Compound->Antimicrobial_Activity Potential Activity Kinase_Inhibition->Anticancer_Activity Mechanism

Potential, unconfirmed biological activities based on the pyrazole scaffold.

Conclusion

This compound is a compound of interest within the broader class of biologically active pyrazole derivatives. While its fundamental chemical identifiers are known, a significant gap exists in the publicly available experimental data regarding its detailed physicochemical properties and spectroscopic characterization. The Vilsmeier-Haack reaction stands as the most probable and established method for its synthesis. Although no specific biological activities have been reported for this compound, its structural features suggest that it may warrant investigation as a potential kinase inhibitor or as a scaffold for the development of new anti-inflammatory or anticancer agents. Further experimental research is necessary to fully elucidate the chemical and biological profile of this molecule.

References

The Safety and Toxicity Profile of Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1] From anti-inflammatory drugs like celecoxib to targeted cancer therapies, the versatility of the pyrazole scaffold is well-established. However, the successful development of any new chemical entity hinges on a thorough understanding of its safety and toxicity profile. This technical guide provides a comprehensive overview of the toxicological evaluation of pyrazole derivatives, summarizing key data, detailing experimental methodologies, and illustrating a number of the key signaling pathways involved in their potential toxicity.

Acute and Chronic Toxicity

Acute Toxicity

Acute toxicity studies are crucial for determining the immediate adverse effects of a substance after a single or short-term exposure. The median lethal dose (LD50) is a common metric used to quantify acute toxicity.

Table 1: Acute Toxicity Data (LD50) of Selected Pyrazole Derivatives

CompoundRoute of AdministrationSpeciesLD50Reference
PyrazoleOralRat1010 mg/kg[2]
PyrazoleDermalRabbit400 mg/kg[2]
3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochlorideIntraperitonealMouse96 mg/kg[3]
FipronilOralRat97 mg/kg[4]
FipronilOralMouse95 mg/kg[4]
Chronic Toxicity

Chronic toxicity studies assess the potential health effects of repeated or long-term exposure to a substance. For some pyrazole derivatives, such as the pyrazolone drug dipyrone, long-term oral administration in rats and dogs has been shown to cause an increase in reticulocytes and Heinz bodies, along with slight haemosiderosis at high doses.[5] A significant concern with certain pyrazolone derivatives is the potential for nitrosation under physiological conditions, which can lead to the formation of carcinogenic nitrosamines, as is the case with aminopyrine.[5]

Cytotoxicity

Cytotoxicity assays are fundamental in vitro tools to assess the potential of a compound to cause cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity Data (IC50) of Selected Pyrazole Derivatives on Normal and Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)[4]
Pyrazole-based derivative 7cHepG-2 (Liver Cancer)52.27 µg/mL[6]
Pyrazole-based derivative 7cCaco-2 (Colon Cancer)40.73 µg/mL[6]
Pyrazole-based derivative 7cA549 (Lung Cancer)37.95 µg/mL[6]
Pyrazole-based derivative 11aHepG-2 (Liver Cancer)> 100 µg/mL[6]
Pyrazole-based derivative 11aCaco-2 (Colon Cancer)> 100 µg/mL[6]
Pyrazole-based derivative 11aA549 (Lung Cancer)> 100 µg/mL[6]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic Cancer)61.7[7]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7 (Breast Cancer)81.48[7]
N-phenyl pyrazoline 5HeLa (Cervical Cancer)4.708[8]
Pyrazole derivative 134T1 (Breast Cancer)25[9]
Pyrazolo[3,4-b] pyridine derivativesNot specifiedNon-toxic up to 5 mM[10]
Diphenyl pyrazole–chalcone derivative 6bHNO-97 (Head and Neck Cancer)10[11]
Diphenyl pyrazole–chalcone derivative 6dHNO-97 (Head and Neck Cancer)10.56[11]
Pyrazole-oxindole conjugate 6hJurkat (T-cell Leukemia)Not specified (induces apoptosis)[12]
1,3,5-trisubstituted-1H-pyrazole derivative 10bMCF-7 (Breast Cancer)3.9-35.5 (range for series)[13]

Genotoxicity and Carcinogenicity

Genotoxicity assessment is critical to determine if a compound can damage genetic material. The Ames test and the comet assay are standard in vitro methods for this purpose.

Some pyrazoline derivatives have been shown to be mutagenic in the Ames assay, with their mutagenic potency influenced by N-oxidation.[14][15] For instance, certain 1-pyrazoline N-oxides were found to be mutagenic in Salmonella typhimurium TA1535 and Escherichia coli WP2uvrA strains.[15] In contrast, a study on pyrazolo[3,4-b] pyridine derivatives using the Ames test indicated no genotoxic effects at doses up to 5 mM.[10]

The comet assay, which detects DNA strand breaks, has also been used to evaluate the genotoxicity of pyrazole derivatives. For example, pyrazole derivative 13 was shown to induce DNA damage in 4T1 breast cancer cells in a dose-dependent manner.[9]

Regarding carcinogenicity, long-term studies are required. As mentioned earlier, the formation of carcinogenic nitrosamines from certain pyrazolone precursors is a known risk.[5] Technical fipronil has shown indications of carcinogenic action in rats at high concentrations.[16]

Table 3: Genotoxicity Data for Selected Pyrazole Derivatives

Compound/DerivativeAssayCell Line/StrainResultReference
1-Pyrazoline N-oxidesAmes TestS. typhimurium TA1535, E. coli WP2uvrAMutagenic[14][15]
Pyrazolo[3,4-b] pyridine derivativesAmes TestNot specifiedNon-genotoxic up to 5 mM[10]
Pyrazole derivative 13Comet Assay4T1 cellsDNA damage observed[9]

Reproductive and Developmental Toxicity

The potential for a compound to interfere with reproduction and normal development is a critical safety consideration.

Studies on the pyrazole-containing drug celecoxib in female mice at low doses (≤ 5 mg/kg) suggested no significant impairment of reproductive function, with no significant differences in oocyte number or litter size compared to placebo.[17][18] However, animal studies have also suggested that celecoxib use during pregnancy could lead to adverse developmental outcomes, and it is generally advised to be avoided, especially in the third trimester.[19]

The pyrazole insecticide flupyrazofos was shown to induce fetal growth retardation in rats, but only at doses that were also toxic to the mother. The no-observed-adverse-effect level (NOAEL) for both maternal and fetal toxicity was determined to be 5 mg/kg.[15] Another pyrazole insecticide, ethiprole, did not show adverse effects on litter size, weight, or sex ratio at birth in mice, though some behavioral changes were noted in the offspring at the highest dose.[20] The antituberculosis drug pyrazinamide, a pyrazine analogue, showed no apparent reproductive or developmental toxicity in mice at the doses tested, although a slight reduction in fetal body weight was observed at higher doses.[21]

Ecotoxicity

The environmental impact of pyrazole derivatives is a growing area of concern, particularly for those used as pesticides.

The phenylpyrazole insecticide fipronil is known to be highly toxic to a range of non-target organisms. It is very highly toxic to bees, lizards, and certain birds, while showing low toxicity to waterfowl.[16] Fipronil is also highly to very highly toxic to freshwater and marine fish and invertebrates.[4] One of its degradation products, fipronil desulfinyl, is often more toxic and persistent than the parent compound.[16] Recent research has indicated that fipronil's toxicity to aquatic insects may be even greater than previously thought, with the potential to disrupt entire aquatic ecosystems.[22]

The pyrazolone herbicide topramezone is another example of a pyrazole derivative with potential environmental impact.[7] The ecotoxicity of herbicides can vary widely depending on the specific compound and the organism being tested.[23]

Table 4: Ecotoxicity Data for Selected Pyrazole Derivatives

CompoundOrganismEndpointValueReference
FipronilRainbow Trout96-hour LC500.246 mg/L[4]
FipronilBluegill Sunfish96-hour LC500.083 mg/L[4]
FipronilSheepshead Minnow96-hour LC500.130 mg/L[4]
FipronilDaphnia magna48-hour EC50> 100 mg/L[15]
FipronilHoney BeeLD500.004 µ g/bee [16]
3-(1,3-Diphenyl-4,5-dihydro-1H-pyrazole-5-yl)-2-methoxyphenolZebrafish EmbryoLC5018.75 µg/mL

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of pyrazole derivatives is crucial for risk assessment and the design of safer compounds.

Apoptosis Induction

Several pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and trigger apoptotic cascades.[2] This is often followed by the activation of executioner caspases, such as caspase-3.[2] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, also plays a critical role in regulating pyrazole-induced apoptosis.[13]

Apoptosis_Pathway Pyrazole Derivative Pyrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyrazole Derivative->ROS Bax ↑ Bax Pyrazole Derivative->Bax Bcl2 ↓ Bcl-2 Pyrazole Derivative->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Pyrazole-induced apoptosis signaling pathway.
Hepatotoxicity

Certain pyrazole compounds can induce hepatotoxicity. One well-studied mechanism involves the induction of cytochrome P450 enzymes, particularly CYP2E1.[21][24] Increased CYP2E1 activity can lead to oxidative stress, sensitizing the liver to other insults, such as the inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[21][24] This synergistic effect can trigger a signaling cascade involving the activation of c-Jun N-terminal kinase (JNK), leading to mitochondrial damage and ultimately, liver injury.[21][24]

Hepatotoxicity_Pathway Pyrazole Pyrazole CYP2E1 ↑ CYP2E1 Induction Pyrazole->CYP2E1 OxidativeStress ↑ Oxidative Stress CYP2E1->OxidativeStress JNK JNK Activation OxidativeStress->JNK TNFa TNF-α TNFa->JNK MitochondrialDamage Mitochondrial Damage JNK->MitochondrialDamage Hepatotoxicity Hepatotoxicity MitochondrialDamage->Hepatotoxicity

Pyrazole-induced hepatotoxicity signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity class.

Experimental Workflow:

OECD423_Workflow start Start with 3 animals (usually female rodents) dose Administer a single oral dose (e.g., 300 mg/kg or 2000 mg/kg) start->dose observe Observe for 14 days (mortality, clinical signs, body weight) dose->observe outcome1 2-3 animals die observe->outcome1 High Mortality outcome2 0-1 animal dies observe->outcome2 Low/No Mortality next_step1 Re-test at a lower dose with 3 new animals outcome1->next_step1 next_step2 If 2000 mg/kg was used: Stop test (unclassified) If lower dose was used: Re-test at a higher dose with 3 new animals outcome2->next_step2 classify Classify toxicity based on the outcomes of the steps next_step1->classify next_step2->classify MTT_Workflow seed Seed cells in a 96-well plate and allow to attach overnight treat Treat cells with various concentrations of the pyrazole derivative seed->treat incubate Incubate for a defined period (e.g., 24, 48, or 72 hours) treat->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt solubilize Remove medium and add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read analyze Calculate cell viability and determine the IC50 value read->analyze

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Synthesis of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt reacts with the substrate to introduce a formyl group. In the context of pyrazole synthesis, the Vilsmeier-Haack reaction can be employed in a one-pot procedure starting from ketone hydrazones, leading to simultaneous cyclization and formylation to afford pyrazole-4-carbaldehydes. These products are valuable intermediates in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds and functional materials.

This document provides a detailed protocol for the synthesis of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, a molecule of interest in drug discovery, via the Vilsmeier-Haack reaction. The protocol is based on established procedures for the synthesis of analogous 1,3-diaryl-1H-pyrazole-4-carbaldehydes.

Reaction Scheme

The synthesis is a two-step process, starting with the formation of a phenylhydrazone from 4-acetylpyridine and phenylhydrazine, followed by the Vilsmeier-Haack cyclization and formylation.

Step 1: Synthesis of 4-acetylpyridine phenylhydrazone

(4-acetylpyridine + phenylhydrazine → 4-acetylpyridine phenylhydrazone + water)

Step 2: Vilsmeier-Haack synthesis of this compound

(4-acetylpyridine phenylhydrazone + DMF + POCl₃ → this compound)

Experimental Protocols

Materials and Reagents:

  • 4-acetylpyridine

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial acetic acid

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Crushed ice

Protocol 1: Synthesis of 4-acetylpyridine phenylhydrazone

  • In a round-bottom flask, dissolve 4-acetylpyridine (1.0 eq) in absolute ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization from ethanol or another suitable solvent.

Protocol 2: Vilsmeier-Haack Synthesis of this compound

  • In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (10 volumes relative to the hydrazone).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the cold DMF with constant stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

  • Dissolve 4-acetylpyridine phenylhydrazone (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the hydrazone solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 70-80 °C for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 7-8.

  • A solid precipitate should form. Stir the mixture for another 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash it thoroughly with water, and dry it under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, ethyl acetate) or purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

Data Presentation

CompoundStarting MaterialYield (%)Melting Point (°C)Reference
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydeN'-(1-phenylethylidene)benzohydrazideGood-[1]
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeAcetophenone phenylhydrazoneGood134-136[2]
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde4-Chloroacetophenone phenylhydrazone75162-164[2]
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde4-Methoxyacetophenone phenylhydrazone82128-130[2]

Note: The yield and melting point for this compound are expected to be within a similar range.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl and pyridyl rings, a singlet for the pyrazole proton (H5), and a singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm).

  • ¹³C NMR: The spectrum should display signals for the carbon atoms of the phenyl, pyridyl, and pyrazole rings, with the aldehyde carbonyl carbon appearing significantly downfield (around 185-195 ppm).

  • IR: Characteristic absorption bands are expected for the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹) and C=N stretching of the pyrazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₁N₃O, MW: 249.27 g/mol ) should be observed.

Visualizations

experimental_workflow cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Vilsmeier-Haack Reaction start1 4-acetylpyridine + Phenylhydrazine reaction1 Reflux in Ethanol with Acetic Acid (cat.) start1->reaction1 product1 4-acetylpyridine phenylhydrazone reaction1->product1 reaction2 Reaction at 0 °C to 70-80 °C product1->reaction2 reagent_prep DMF + POCl₃ (Vilsmeier Reagent) reagent_prep->reaction2 workup Quenching with ice, Neutralization (NaHCO₃) reaction2->workup purification Filtration & Purification workup->purification final_product 1-phenyl-3-pyridin-4-yl-1H- pyrazole-4-carbaldehyde purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

vilsmeier_mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Cyclization and Formylation dmf DMF vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ dmf->vilsmeier_reagent + POCl₃ pocli3 POCl₃ intermediate1 Electrophilic attack & Cyclization vilsmeier_reagent->intermediate1 hydrazone 4-acetylpyridine phenylhydrazone hydrazone->intermediate1 iminium_salt Iminium Salt Intermediate intermediate1->iminium_salt hydrolysis Hydrolysis (Work-up) iminium_salt->hydrolysis final_product 1-phenyl-3-pyridin-4-yl-1H- pyrazole-4-carbaldehyde hydrolysis->final_product

Caption: Simplified mechanism of the Vilsmeier-Haack synthesis of the target pyrazole.

References

Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal and pharmaceutical chemistry.[1][2] Their structural flexibility and the synthetic accessibility of the imine bond make them valuable scaffolds in drug design.[2][3] Pyrazole derivatives are also well-established pharmacophores, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The synthesis of novel Schiff base derivatives from 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde combines these two important structural motifs, offering a promising avenue for the discovery of new therapeutic agents.

This document provides a detailed protocol for the synthesis of Schiff base derivatives through the condensation reaction of this compound with various primary amines. The synthesis of the parent aldehyde can be achieved via the Vilsmeier-Haack reaction.[6] The subsequent Schiff base formation is a robust and high-yielding reaction, typically proceeding via acid or base catalysis, or simply by heating the reactants.[1][7]

General Reaction Scheme

The synthesis of Schiff base derivatives from this compound and a primary amine is depicted below:

General Reaction Scheme

Figure 1. General reaction for the synthesis of Schiff base derivatives.

Experimental Protocol

This protocol describes a general method for the synthesis of Schiff base derivatives from this compound. The procedure can be adapted for a variety of primary amines.

Materials and Reagents:

  • This compound

  • Various primary amines (e.g., aniline, substituted anilines, benzylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • To this solution, add the desired primary amine (1.0-1.2 eq.).

  • (Optional) Add a few drops of glacial acetic acid to catalyze the reaction.[7]

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8] Reaction times may vary from 2 to 8 hours.[8][9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][8]

Data Presentation

The following table summarizes representative quantitative data for a series of synthesized Schiff base derivatives based on analogous compounds reported in the literature.

Derivative (R-group)Molecular FormulaYield (%)Melting Point (°C)Reference
PhenylC₂₁H₁₆N₄85-95140-150[8]
4-ChlorophenylC₂₁H₁₅ClN₄88-96145-155[8]
4-MethoxyphenylC₂₂H₁₈N₄O82-92130-140[8]
4-NitrophenylC₂₁H₁₅N₅O₂80-90160-170[7]
2-HydroxyphenylC₂₁H₁₆N₄O86-94142-152[8]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Schiff base derivatives from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Mix Reactants: - Pyrazole Aldehyde - Primary Amine - Ethanol reflux 2. Reflux Reaction Mixture (2-8 hours) reactants->reflux cool 3. Cool to Room Temperature reflux->cool filter 4. Filter Precipitate cool->filter wash 5. Wash with Cold Ethanol filter->wash recrystallize 6. Recrystallize from Ethanol wash->recrystallize dry 7. Dry Product recrystallize->dry characterize 8. Characterization: - Melting Point - FT-IR, NMR, MS dry->characterize

Caption: Experimental workflow for the synthesis of Schiff base derivatives.

References

Application Note: Analytical Methods for the Characterization of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals with diverse therapeutic applications, including anti-inflammatory and anticancer agents.[1][2] 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a synthetic intermediate with significant potential for the development of novel therapeutic agents. Accurate and comprehensive analytical characterization is paramount to confirm its identity, purity, and stability, ensuring reliable and reproducible results in downstream applications such as biological screening and drug formulation.

This document provides detailed application notes and protocols for the structural elucidation and purity assessment of this compound using a suite of standard analytical techniques. These methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Elemental Analysis.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₁₅H₁₁N₃O[3]

  • Molecular Weight: 249.27 g/mol

  • CAS Number: 877236-10-5[4]

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous characterization of this compound. The data from these methods are complementary, providing a complete profile of the molecule's structure and purity.

Figure 1. Overall Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_methods Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Structural Structural Elucidation Purification->Structural Purity Purity & Composition Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Structural->NMR MS Mass Spectrometry (MS) Structural->MS IR Infrared (IR) Spectroscopy Structural->IR HPLC HPLC Purity->HPLC EA Elemental Analysis Purity->EA

Caption: Overall workflow for synthesis and characterization.

Data Presentation and Summary

The following tables summarize the expected quantitative data from the analytical characterization of this compound.

Table 1: NMR Spectroscopic Data (Representative) Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Spectrometer: 400 MHz (¹H), 100 MHz (¹³C).

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde~9.9 - 10.1Singlet (s)1H-CHO
Pyrazole~8.5 - 8.7Singlet (s)1HPyrazole C5-H
Pyridine~8.7 - 8.9Doublet (d)2HPyridine C2,6-H
Pyridine~7.8 - 8.0Doublet (d)2HPyridine C3,5-H
Phenyl~7.6 - 7.8Multiplet (m)2HPhenyl (ortho)
Phenyl~7.3 - 7.5Multiplet (m)3HPhenyl (meta, para)
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aldehyde~185 - 190C=O
Aromatic/Heteroaromatic~115 - 155Phenyl, Pyridine, Pyrazole Carbons

Table 2: Mass Spectrometry Data

Ionization ModeParameterExpected Value
EI or ESI+Molecular Ion [M]⁺ or [M+H]⁺m/z ≈ 249.09 or 250.097
High Resolution MSExact Mass for C₁₅H₁₁N₃O [M+H]⁺m/z = 250.0975

Table 3: HPLC Purity Data

ParameterTypical Value
ColumnC18, 4.6 x 150 mm, 5 µm
Retention Time (tR)Compound-specific (e.g., 4-8 min)
Purity>95% (by peak area %)

Table 4: Elemental Analysis Data

ElementCalculated %Found % (Acceptable Range)
Carbon (C)72.2872.28 ± 0.4
Hydrogen (H)4.454.45 ± 0.4
Nitrogen (N)16.8616.86 ± 0.4

Experimental Protocols

Detailed methodologies for each key analytical experiment are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure.[5][6]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the probe.

  • Setup & Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

    • Acquire a ¹³C NMR spectrum using proton decoupling (e.g., 1024 scans or more, depending on sample concentration).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

    • Analyze the chemical shifts of the peaks in the ¹³C spectrum.

Mass Spectrometry (MS)

This protocol is to confirm the molecular weight and obtain fragmentation data for the compound.[3]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is recommended.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquisition:

    • Acquire data in positive ion mode.

    • Scan a mass range appropriate for the compound (e.g., m/z 50-500).

    • For ESI, optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Compare the observed monoisotopic mass with the calculated theoretical mass. The deviation should be less than 5 ppm for HRMS.

    • Analyze the fragmentation pattern to further support the proposed structure.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for determining the purity of the synthesized compound.[7]

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical starting condition could be 60:40 A:B.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25 °C.[7]

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance).

  • Analysis:

    • Inject the sample and run the analysis.

    • Record the chromatogram and note the retention time (tR) of the main peak.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy

This protocol is used to identify the key functional groups present in the molecule.[8]

Protocol:

  • Sample Preparation:

    • For KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Place the sample (KBr pellet or ATR unit) in the spectrometer's sample compartment.

    • Acquire a background spectrum (air or empty ATR).

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.[6]

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups:

      • ~1690-1710 cm⁻¹: C=O stretch (aldehyde)

      • ~1590-1650 cm⁻¹: C=N and C=C stretches (pyrazole, pyridine, phenyl rings)

      • ~3000-3100 cm⁻¹: Aromatic C-H stretch

Logical Relationships of Analytical Data

The data from each technique are interconnected and collectively validate the structure and purity of the target compound.

Figure 2. Data Interrelationship for Structural Confirmation cluster_props cluster_techs Compound 1-phenyl-3-pyridin-4-yl- 1H-pyrazole-4-carbaldehyde MW Molecular Weight (249.09 Da) MW->Compound Formula Molecular Formula (C₁₅H₁₁N₃O) Formula->Compound Connectivity Structural Connectivity & Skeleton Connectivity->Compound FuncGroups Functional Groups (-CHO, C=N, Ar-H) FuncGroups->Compound Purity Purity > 95% Purity->Compound MS Mass Spec. MS->MW EA Elemental Analysis EA->Formula NMR NMR (¹H, ¹³C) NMR->Connectivity IR IR Spec. IR->FuncGroups HPLC HPLC HPLC->Purity

Caption: How different analytical techniques confirm compound properties.

References

Application Notes and Protocols: In Vitro Anticancer Screening of 1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the in vitro evaluation of the novel pyrazole derivative, 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, as a potential anticancer agent. The following sections detail the methodologies for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have been extensively explored for their therapeutic properties, including anticancer activity.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, such as inhibition of kinases (e.g., EGFR, CDK), disruption of tubulin polymerization, and induction of apoptosis.[1][2][4] The specific compound, this compound, belongs to this promising class of molecules. This document outlines the standard in vitro screening protocols to determine its anticancer potential.

Data Presentation

Effective evaluation of an anticancer agent requires robust quantitative data. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables present example data for the compound of interest.

Note: The data presented below are for illustrative purposes only and will vary depending on the specific experimental conditions.

Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.2
A549Lung Carcinoma18.5 ± 2.21.1 ± 0.3
HeLaCervical Carcinoma9.2 ± 1.10.7 ± 0.1
PC-3Prostate Carcinoma25.1 ± 3.02.1 ± 0.4
HCT-116Colon Carcinoma15.6 ± 1.81.5 ± 0.3

Table 2: Apoptosis Induction in HCT-116 Cells Treated with this compound (at IC50 concentration for 48h)

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Test Compound45.8 ± 3.535.1 ± 2.819.1 ± 1.9
Doxorubicin30.2 ± 2.948.7 ± 4.121.1 ± 2.2

Table 3: Cell Cycle Analysis of HCT-116 Cells Treated with this compound (at IC50 concentration for 24h)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)55.4 ± 4.225.1 ± 2.319.5 ± 1.8
Test Compound20.1 ± 1.915.8 ± 1.564.1 ± 5.5
Doxorubicin38.6 ± 3.122.3 ± 2.039.1 ± 3.4

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures for in vitro anticancer drug screening.[5][6]

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Utilize a panel of human cancer cell lines, for instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colon carcinoma).[7][8]

  • Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain them in an exponential growth phase.

Protocol 2: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][12]

  • IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis, or programmed cell death.[13][14]

  • Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic.[5][13]

Protocol 4: Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.[15][16]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[17][18]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[15][17]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16]

Visualizations

Diagrams of the experimental workflow and a potential signaling pathway provide a clear visual representation of the processes involved.

G cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HCT-116) seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with Test Compound (Varying Concentrations) seeding->treatment mtt MTT Assay (48-72h) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle absorbance Measure Absorbance (570nm) mtt->absorbance flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry ic50 Calculate IC50 absorbance->ic50 apoptosis_quant Quantify Apoptosis flow_cytometry->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution flow_cytometry->cell_cycle_dist

Caption: Experimental workflow for in vitro anticancer screening.

Inducing apoptosis is a key mechanism for many chemotherapy drugs. The intrinsic apoptosis pathway is often implicated.

G compound 1-phenyl-3-pyridin-4-yl- 1H-pyrazole-4-carbaldehyde stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for the Evaluation of Anti-inflammatory Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their significant anti-inflammatory properties.[1][2][3][4] Many pyrazole-containing drugs, such as celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5] The anti-inflammatory mechanism of pyrazole compounds often involves the modulation of critical signaling pathways, including the inhibition of COX and lipoxygenase (LOX) enzymes, suppression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β through the NF-κB pathway, and downregulation of inducible nitric oxide synthase (iNOS).[5] Some derivatives also exhibit dual inhibition of COX-2 and 5-LOX, offering a broader spectrum of anti-inflammatory action.[6][7][8] This document provides detailed protocols for in vitro and in vivo assays to evaluate the anti-inflammatory potential of novel pyrazole compounds.

Quantitative Data Summary

The anti-inflammatory efficacy of various pyrazole compounds has been quantified through several assays. The table below summarizes the inhibitory concentrations (IC50) against key inflammatory enzymes and the in vivo anti-inflammatory activity for selected pyrazole derivatives.

Compound IDTarget EnzymeIC50 (µM)In Vivo Assay% Edema InhibitionReference
Series 4a COX-20.068Carrageenan-induced paw edemaPotent activity[6][8]
5-LOX> Quercetin[6]
Series 4b COX-2-Carrageenan-induced paw edema-[7]
5-LOX2.31[7]
Series 8b COX-20.043Carrageenan-induced paw edema> Celecoxib[6][8]
5-LOX> Quercetin[6]
Series 8g COX-20.045Carrageenan-induced paw edemaPotent activity[6][8]
5-LOX> Quercetin[6]
3-(trifluoromethyl)-5-arylpyrazole COX-20.02--[5]
COX-14.5[5]
Pyrazole-thiazole hybrid COX-20.03Carrageenan-induced paw edema75%[5]
5-LOX0.12[5]
Compound 6b --Carrageenan-induced paw edema85.23%[9]

Experimental Protocols

In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of pyrazole compounds by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][11]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Pyrazole test compounds

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole test compounds for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[10]

  • Nitric Oxide (NO) Quantification:

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.[12] The concentration of nitrite is determined using a sodium nitrite standard curve.

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.[10][12][13]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model evaluates the acute anti-inflammatory activity of pyrazole compounds.[14][15]

Materials:

  • Wistar rats or Sprague Dawley rats (180-250 g)

  • Carrageenan (1% w/v in saline)

  • Pyrazole test compounds

  • Reference drug (e.g., Indomethacin, Celecoxib)

  • Plethysmometer or digital caliper

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=5-6), including a control group, a reference drug group, and test groups receiving different doses of the pyrazole compounds.

  • Compound Administration: Administer the pyrazole compounds and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.[16][17]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each animal.[17][18] The contralateral paw receives an equal volume of saline.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[16][17]

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula:

    • % Inhibition = [(C - T) / C] x 100

    • Where C is the average increase in paw volume in the control group, and T is the average increase in paw volume in the treated group.[18]

Visualizations

Signaling Pathway

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [style=dashed, label="Releases"]; NFkB -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> Gene [label="Initiates"]; Gene -> Cytokines [label="Leads to"]; TLR4 -> MAPK [label="Activates"]; MAPK -> NFkB_nuc [label="Activates"]; Pyrazole -> IKK [label="Inhibits", color="#34A853", style=bold]; Pyrazole -> MAPK [label="Inhibits", color="#34A853", style=bold]; } END_DOT Caption: NF-κB and MAPK signaling pathways in inflammation.

Experimental Workflow

// Edges A1 -> A2; A2 -> A3; A3 -> A4; A4 -> A5;

B1 -> B2; B2 -> B3; B3 -> B4; } END_DOT Caption: Experimental workflow for anti-inflammatory assays.

References

Application Notes and Protocols for 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative example for researchers, scientists, and drug development professionals. As of the current literature, 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is not a well-characterized kinase inhibitor. The experimental data presented is hypothetical and for illustrative purposes only, based on the activities of other known pyrazole-based kinase inhibitors.

Introduction

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] In the realm of oncology and inflammation, pyrazole derivatives have been successfully developed as potent inhibitors of various protein kinases.[2][3][4] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.

This document provides a hypothetical framework for the investigation of this compound as a potential kinase inhibitor. The protocols outlined below are standard methodologies for characterizing the in vitro and cellular activity of novel kinase inhibitors.

Hypothetical Kinase Inhibition Profile

The following table summarizes hypothetical inhibitory activities of this compound against a panel of cancer-related kinases. This data is for illustrative purposes to demonstrate how such information would be presented.

Kinase TargetIC50 (nM)Assay Type
EGFR25TR-FRET
VEGFR-240TR-FRET
PI3Kα150Luminescence
CDK2300Radiometric
ERK1800ELISA
JAK2>1000Radiometric

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a generic TR-FRET assay to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Add 50 nL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

  • Add 5 µL of the kinase solution in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of a solution containing the biotinylated substrate peptide and ATP in assay buffer to initiate the kinase reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of stop/detection buffer containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT assay to assess the effect of the test compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, HUVEC)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a serial dilution of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound or medium with DMSO (as a control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Regulation Inhibitor 1-phenyl-3-pyridin-4-yl-1H- pyrazole-4-carbaldehyde (Hypothetical Target) Inhibitor->RTK

Caption: Hypothetical inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Experimental_Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Compound 1-phenyl-3-pyridin-4-yl-1H- pyrazole-4-carbaldehyde HTS High-Throughput Screening (Kinase Panel) Compound->HTS IC50 IC50 Determination (e.g., TR-FRET Assay) HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Proliferation Cell Proliferation Assay (e.g., MTT) Selectivity->Proliferation Pathway Target Engagement & Pathway Modulation (e.g., Western Blot) Proliferation->Pathway PK Pharmacokinetics Pathway->PK Efficacy Xenograft Models PK->Efficacy

Caption: General workflow for kinase inhibitor drug discovery.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Pyrazole-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Specifically, pyrazole-4-carbaldehyde derivatives serve as versatile synthons for the creation of novel compounds with potent antimicrobial efficacy against a spectrum of pathogenic bacteria and fungi.[4][5][6] The emergence of multidrug-resistant microbial strains necessitates the development of new and effective antimicrobial agents, making the systematic evaluation of these derivatives a critical area of research.

These application notes provide a comprehensive guide to the methodologies used to assess the antimicrobial activity of novel pyrazole-4-carbaldehyde derivatives. Detailed protocols for common antimicrobial susceptibility assays, data presentation guidelines, and visual representations of experimental workflows and potential mechanisms of action are included to facilitate reproducible and robust research in this field.

Data Presentation: Antimicrobial Activity of Pyrazole-4-Carbaldehyde Derivatives

The following tables summarize the antimicrobial activity of selected pyrazole-4-carbaldehyde derivatives against various microbial strains. The data is presented to allow for easy comparison of the efficacy of different compounds.

Table 1: Antibacterial Activity of 3-Aryl Substituted Pyrazole-4-Carbaldehyde Derivatives (Agar Well Diffusion Method)

Compound IDSubstituent (Aryl Group)Test OrganismConcentration (µg/mL)Zone of Inhibition (mm)Reference
IIIaPhenylStaphylococcus aureus (G+)10018[4]
IIIaPhenylKlebsiella pneumoniae (G-)10016[4]
IIIc4-ChlorophenylStaphylococcus aureus (G+)10025[4]
IIIc4-ChlorophenylKlebsiella pneumoniae (G-)10022[4]
IIIe4-NitrophenylStaphylococcus aureus (G+)10024[4]
IIIe4-NitrophenylKlebsiella pneumoniae (G-)10021[4]
Ampicillin-Staphylococcus aureus (G+)10028[4]
Ampicillin-Klebsiella pneumoniae (G-)10026[4]

Table 2: Antimicrobial Activity of Functionalized 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes (MIC and MBC/MFC in µg/mL) [7]

Compound IDModificationS. aureus ATCC 25923 (MIC/MBC)E. coli ATCC 25922 (MIC/MBC)C. albicans ATCC 885-653 (MIC/MFC)
3a Methylene malononitrile15.6/31.231.2/62.562.5/125
3b Methylene ethyl cyanoacetate31.2/62.562.5/125125/250
4a Isonicotinic acid hydrazone7.8/15.615.6/31.231.2/62.5
4d Thiosemicarbazone15.6/31.231.2/62.531.2/62.5
Ciprofloxacin -0.25/0.50.06/0.12-
Fluconazole ---1.0/2.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard microbiological techniques and can be adapted for specific research needs.[8][9][10][11][12][13][14][15][16][17][18][19][20]

Protocol 1: Agar Well Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity.[10][13] It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a test microorganism.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Mueller-Hinton Broth, Tryptone Soy Broth)

  • Test pyrazole-4-carbaldehyde derivatives

  • Positive control (standard antibiotic, e.g., Ciprofloxacin, Ampicillin)[4]

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Test microbial strains

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.[13]

  • Sample Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.[13] Also, add the positive and negative controls to separate wells on the same plate.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.[4][21]

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][22] The broth microdilution method is a quantitative assay performed in a 96-well microtiter plate.[8][22]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test pyrazole-4-carbaldehyde derivatives

  • Positive and negative controls

  • Test microbial strains

  • Multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will be the sterility control (broth only).[14]

  • Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

  • Plate Inoculation: Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in wells 1-11 will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14][22]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][18] This assay is a follow-up to the MIC test.

Materials:

  • Results from the Broth Microdilution MIC test

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[14]

  • Plating: Spread the aliquot onto a quadrant of a labeled MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each quadrant. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18][20]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of novel pyrazole-4-carbaldehyde derivatives.

G cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start Starting Materials (e.g., Hydrazones, Vilsmeier Reagent) synthesis Synthesis of Pyrazole-4-Carbaldehyde Derivatives start->synthesis purification Purification & Characterization (FT-IR, NMR, Mass Spec) synthesis->purification primary_screen Primary Screening (Agar Well Diffusion) purification->primary_screen Test Compounds mic_test Quantitative Assay (Broth Microdilution for MIC) primary_screen->mic_test mbc_test Bactericidal/Fungicidal Assay (MBC/MFC Determination) mic_test->mbc_test data_analysis Data Analysis & SAR Studies mbc_test->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Proposed Mechanism of Action

Some pyrazole derivatives have been found to exert their antimicrobial effect by inhibiting essential bacterial enzymes, such as DNA gyrase (a type II topoisomerase), which is crucial for DNA replication, transcription, and repair.[3][23]

G cluster_process Cellular Processes compound Pyrazole Derivative gyrase Bacterial DNA Gyrase (Topoisomerase II/IV) compound->gyrase Inhibition dna_replication DNA Replication & Supercoiling gyrase->dna_replication Prevents relaxation dna_damage DNA Damage & Strand Breaks dna_replication->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Inhibition of Bacterial DNA Gyrase by Pyrazole Derivatives.

References

HPLC purification method for 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based purification method is crucial for obtaining high-purity 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound with potential applications in pharmaceutical research and development. This document provides a detailed application note and protocol for its purification using reverse-phase high-performance liquid chromatography (RP-HPLC). The method is based on established procedures for structurally similar pyrazole derivatives and is intended to serve as a starting point for optimization.

Application Note

Introduction

This compound is a complex heterocyclic molecule. Due to potential impurities from its synthesis, a robust purification method is necessary to ensure its suitability for downstream applications, such as in vitro and in vivo studies. Reverse-phase HPLC is a widely used technique for the purification of pharmaceutical intermediates and active pharmaceutical ingredients due to its high resolution and selectivity.[1] This application note describes a general RP-HPLC method for the purification of the target compound.

Chromatographic Principle

The purification method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the target compound and impurities between the stationary and mobile phases. By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity.

Method Development Considerations

The development of this method was guided by existing literature on the purification of pyrazole and pyrazoline derivatives.[2][3] Key considerations include:

  • Stationary Phase: A C18 stationary phase is commonly used for the separation of pyrazole derivatives and is recommended here.[3]

  • Mobile Phase: A mixture of acetonitrile or methanol with water is a standard mobile phase for RP-HPLC.[2][3] The addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often necessary to improve the peak shape of nitrogen-containing heterocyclic compounds by suppressing the ionization of silanol groups on the stationary phase and protonating the analyte.[3]

  • Detection: The aromatic and heterocyclic nature of the target compound suggests strong UV absorbance. Wavelengths around 254 nm are typically effective for such chromophores.[4]

Experimental Protocol

1. Materials and Reagents

  • Crude this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade (for sample preparation)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). The dimensions can be scaled up for larger quantities.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 5.0 mL/min (for a 10 mm ID column, adjust accordingly for other column dimensions)

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 100-500 µL (dependent on sample concentration and column capacity)

3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of DMSO to create a concentrated stock solution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Gradient Elution Program

A linear gradient is recommended to effectively separate the target compound from impurities with varying polarities.

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
09010
201090
251090
25.19010
309010

5. Purification and Post-Processing

  • Inject the filtered sample onto the HPLC system.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Combine the collected fractions.

  • Remove the majority of the acetonitrile by rotary evaporation.

  • Neutralize the aqueous solution with a mild base (e.g., saturated sodium bicarbonate solution) to remove the TFA.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • Analyze the purity of the final product by analytical HPLC.

Data Presentation

The following table summarizes the expected chromatographic parameters for the purification of this compound. The values are hypothetical and will need to be determined experimentally.

ParameterValue
Column C18, 250 mm x 10 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in ACN
Gradient 10-90% B over 20 min
Flow Rate 5.0 mL/min
Detection 254 nm
Expected Retention Time 15.2 min
Purity (Post-Purification) >98%
Recovery 85-95%

Visualizations

HPLC Purification Workflow

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_postprocessing Post-Processing cluster_analysis Final Analysis dissolve Dissolve Crude Product in DMSO filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Preparative HPLC filter->inject collect Collect Fractions inject->collect evaporate Remove Organic Solvent collect->evaporate neutralize Neutralize & Extract evaporate->neutralize dry Dry & Concentrate neutralize->dry analyze Purity Analysis (Analytical HPLC) dry->analyze Method_Parameters cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Operating Conditions center_node HPLC Separation Efficiency organic_solvent Organic Solvent (ACN/MeOH) organic_solvent->center_node aqueous_phase Aqueous Phase (Water) aqueous_phase->center_node modifier Modifier (TFA) modifier->center_node column_chem Column Chemistry (C18) column_chem->center_node column_dim Column Dimensions column_dim->center_node flow_rate Flow Rate flow_rate->center_node gradient Gradient Profile gradient->center_node temperature Temperature temperature->center_node

References

Application Notes and Protocols for the Analysis of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the structural characterization of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols cover sample preparation, instrument parameters, and data analysis. Expected data is presented in tabular format for clarity, and workflows are visualized using diagrams to guide the researcher through the analytical process.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and confirmation are critical for its development and use. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry determines the molecular weight and elemental composition, and can offer insights into the molecule's fragmentation patterns. This document outlines the standardized procedures for a comprehensive analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR and Mass Spectrometry analysis of this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.[1][2][3][4]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.10s1HAldehyde (-CHO)
~8.80d2HPyridyl H-2', H-6'
~8.50s1HPyrazole H-5
~7.90d2HPyridyl H-3', H-5'
~7.75d2HPhenyl H-2'', H-6''
~7.50t2HPhenyl H-3'', H-5''
~7.40t1HPhenyl H-4''

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~185.0Aldehyde C=O
~155.0Pyrazole C-3
~151.0Pyridyl C-2', C-6'
~140.0Pyrazole C-5
~139.0Phenyl C-1''
~138.0Pyridyl C-4'
~130.0Phenyl C-4''
~129.5Phenyl C-3'', C-5''
~125.0Phenyl C-2'', C-6''
~122.0Pyridyl C-3', C-5'
~118.0Pyrazole C-4

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

ParameterValue
Molecular FormulaC₁₅H₁₁N₃O
Exact Mass249.0902
Ionization ModeESI+
Observed Ion [M+H]⁺250.0975

Experimental Protocols

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterochloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and glassware

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.[5]

    • Add approximately 0.7 mL of CDCl₃ containing TMS.[5]

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube.[5]

  • Instrument Setup and Acquisition:

    • The following parameters are for a 500 MHz NMR spectrometer.

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of CDCl₃ and shim the magnetic field for optimal resolution.[6]

    • For ¹H NMR:

      • Acquire a single-pulse experiment.

      • Set the spectral width to cover a range of -2 to 12 ppm.

      • Use a 90° pulse angle.

      • Set the relaxation delay to 2 seconds.

      • Acquire 16 scans.

    • For ¹³C NMR:

      • Acquire a proton-decoupled experiment.

      • Set the spectral width to cover a range of 0 to 200 ppm.

      • Use a 45° pulse angle.

      • Set the relaxation delay to 2 seconds.

      • Acquire 1024 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ peak to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry

Objective: To determine the molecular weight and elemental composition of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Formic acid

  • Autosampler vials

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of approximately 10 µg/mL in methanol.[7]

    • To promote ionization, add 0.1% formic acid to the working solution.

    • Transfer the final solution to an autosampler vial.

  • Instrument Setup and Acquisition (ESI-TOF MS):

    • Set the ionization mode to positive electrospray ionization (ESI+).[8]

    • Set the mass range to 100-500 m/z.

    • Infuse the sample at a flow rate of 5 µL/min.

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow for maximum signal intensity.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Perform an elemental composition analysis on the observed mass to confirm the molecular formula.

    • Analyze any observed fragment ions to gain further structural information. Common fragmentation pathways for pyrazoles may involve the loss of N₂ or HCN.[9][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_prep Sample Preparation (5-10 mg in CDCl3) nmr_acq Data Acquisition (1H & 13C Spectra) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Calibration) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Shifts, Couplings, Integration) nmr_proc->nmr_analysis end Structural Confirmation nmr_analysis->end ms_prep Sample Preparation (10 ug/mL in MeOH + 0.1% FA) ms_acq Data Acquisition (ESI-TOF MS) ms_prep->ms_acq ms_proc Data Processing (Peak Identification) ms_acq->ms_proc ms_analysis Data Analysis (Exact Mass, Formula, Fragmentation) ms_proc->ms_analysis ms_analysis->end start Compound This compound start->nmr_prep start->ms_prep

Caption: Workflow for NMR and MS analysis.

Logic of Spectral Interpretation

spectral_interpretation cluster_data Experimental Data cluster_interpretation Interpretation Steps cluster_conclusion Conclusion nmr_data 1H & 13C NMR Spectra nmr_analysis Analyze Chemical Shifts & Coupling Patterns nmr_data->nmr_analysis ms_data HRMS Spectrum ms_mw Determine Molecular Weight & Elemental Composition ms_data->ms_mw structure Proposed Structure nmr_analysis->structure frag_analysis Analyze Fragmentation Pattern ms_mw->frag_analysis ms_mw->structure frag_analysis->structure confirmation Structural Confirmation structure->confirmation

Caption: Logic for structural elucidation.

References

Application Notes and Protocols for Evaluating the Biological Efficacy of Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a class of heterocyclic compounds with significant pharmacological importance.[1][2] This scaffold is present in a variety of clinically approved drugs and numerous investigational agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3][4] Many pyrazole analogs function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and differentiation.[5][6][7]

These application notes provide a comprehensive experimental framework for evaluating the biological efficacy of novel pyrazole analogs, with a primary focus on their potential as anticancer agents. The protocols detailed below are designed to assess the cytotoxic and cytostatic effects of these compounds on cancer cells, elucidate their mechanism of action, and provide a pathway for in vivo validation.

I. In Vitro Efficacy Evaluation

A series of in vitro assays are essential to determine the biological activity of the pyrazole analogs. These assays will establish the cytotoxic and apoptotic effects of the compounds on cancer cell lines.

Cell Viability Assays (MTT/XTT)

Cell viability assays are foundational for assessing the cytotoxic effects of chemical compounds on cell health.[8] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which in turn reflects the number of viable cells.[9][10][11] In metabolically active cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[8][9]

Experimental Protocol: XTT Assay [9][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Add the compounds to the designated wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • XTT Reagent Preparation: Thaw the XTT reagent and the electron coupling reagent. Prepare the XTT working solution by mixing the two reagents according to the manufacturer's instructions.

  • Incubation: Add the XTT working solution to each well and incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
Pyrazole Analog 10.195.2 ± 4.15.3
178.5 ± 3.5
1049.1 ± 2.8
5015.7 ± 1.9
1005.2 ± 1.1
Pyrazole Analog 20.198.1 ± 3.912.8
185.3 ± 4.2
1055.6 ± 3.1
5025.4 ± 2.5
10010.1 ± 1.5
Positive Control108.9 ± 1.30.5
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[13] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[13][14]

Experimental Protocol: Annexin V/PI Staining [14][15]

  • Cell Treatment: Seed cells and treat with the pyrazole analogs at their respective IC50 concentrations for 24-48 hours. Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Data Presentation

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control96.2 ± 2.52.1 ± 0.51.7 ± 0.4
Pyrazole Analog 165.4 ± 3.125.8 ± 2.28.8 ± 1.5
Pyrazole Analog 278.9 ± 2.815.3 ± 1.95.8 ± 1.1
Positive Control20.1 ± 2.945.7 ± 3.534.2 ± 3.1
Cell Cycle Analysis

Many anticancer drugs exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[16][17] Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]

Experimental Protocol: Cell Cycle Analysis [19]

  • Cell Treatment: Treat cells with the pyrazole analogs at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[17] Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to prevent the staining of RNA.[16]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Presentation

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control60.5 ± 3.225.1 ± 2.114.4 ± 1.81.2 ± 0.3
Pyrazole Analog 135.2 ± 2.820.5 ± 1.940.3 ± 3.04.0 ± 0.8
Pyrazole Analog 255.8 ± 3.130.1 ± 2.512.1 ± 1.52.0 ± 0.5
Positive Control15.7 ± 2.010.3 ± 1.565.0 ± 4.19.0 ± 1.2

II. Mechanism of Action Studies

To understand how the pyrazole analogs exert their biological effects, it is crucial to investigate their impact on specific cellular signaling pathways.

Western Blot Analysis of Key Signaling Proteins

Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into their expression and activation status.[20][21][22][23] Given that many pyrazole analogs act as kinase inhibitors, it is pertinent to examine their effects on key signaling pathways such as the JAK/STAT and MAPK/ERK pathways, which are often dysregulated in cancer.[24][25][26][27][28][29][30][31]

Experimental Protocol: Western Blot Analysis [20][32]

  • Protein Extraction: Treat cells with the pyrazole analogs for a specified time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C. Following this, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Treatmentp-STAT3/STAT3 Ratiop-ERK/ERK Ratio
Vehicle Control1.001.00
Pyrazole Analog 10.350.95
Pyrazole Analog 20.920.42
Positive Control (JAK Inhibitor)0.210.98
Positive Control (MEK Inhibitor)0.970.18

III. In Vivo Efficacy Evaluation

Promising pyrazole analogs identified through in vitro screening should be further evaluated in vivo using animal models to assess their therapeutic potential in a more complex biological system.

Human Tumor Xenograft Mouse Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the efficacy of anticancer agents.[33][34][35][36][37]

Experimental Protocol: Xenograft Model [33][34]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, pyrazole analog treatment groups, and a positive control group).

  • Drug Administration: Administer the pyrazole analogs to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Width² x Length) / 2.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).

Data Presentation

Table 5: Tumor Growth Inhibition in Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1520 ± 250-+5.2
Pyrazole Analog 1 (25 mg/kg)850 ± 18044.1+3.1
Pyrazole Analog 1 (50 mg/kg)430 ± 11071.7-2.5
Positive Control380 ± 9575.0-8.1

Visualization of Workflows and Pathways

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_moa Mechanism of Action cluster_in_vivo In Vivo Efficacy cell_viability Cell Viability Assay (MTT/XTT) apoptosis Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle western_blot Western Blot Analysis (Signaling Pathways) cell_cycle->western_blot Promising Analogs xenograft Xenograft Mouse Model western_blot->xenograft Validated Analogs

Overall experimental workflow for evaluating pyrazole analogs.

JAK_STAT_Pathway ligand Cytokine receptor Cytokine Receptor ligand->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription pyrazole Pyrazole Analog pyrazole->jak Inhibition

JAK/STAT signaling pathway and the inhibitory action of pyrazole analogs.

MAPK_ERK_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation p_erk p-ERK erk->p_erk nucleus Nucleus p_erk->nucleus Translocation transcription_factors Transcription Factors (e.g., c-Myc, c-Fos) nucleus->transcription_factors pyrazole Pyrazole Analog pyrazole->raf Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde synthesis.

Experimental Workflow Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the pyrazole precursor, 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole, through a condensation and cyclization reaction. The second step is the formylation of this precursor at the 4-position of the pyrazole ring using the Vilsmeier-Haack reaction.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formylation A 4-Acetylpyridine C Condensation & Cyclization A->C B Phenylhydrazine B->C D 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole C->D F Formylation D->F E Vilsmeier-Haack Reagent (DMF/POCl3) E->F G This compound F->G G A Dissolve 4-acetylpyridine in ethanol B Add phenylhydrazine and catalytic acetic acid A->B C Reflux for 4-6 hours (Monitor by TLC) B->C D Cool to room temperature C->D E Filter and wash with cold ethanol D->E F Recrystallize from ethanol E->F G 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole F->G G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation and Work-up A Cool anhydrous DMF to 0°C B Slowly add POCl3 A->B C Stir at 0°C for 30-60 min B->C D Add pyrazole solution to Vilsmeier reagent at 0°C E Heat to 60-80°C (Monitor by TLC) D->E F Quench with ice and base E->F G Isolate and purify product F->G

Technical Support Center: Purification of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as acetophenone phenylhydrazone derivatives, and reagents from the Vilsmeier-Haack reaction (e.g., DMF, POCl₃ byproducts).[1][2][3] A significant impurity can also be the corresponding carboxylic acid, formed by the oxidation of the aldehyde group, especially if the crude product is exposed to air for extended periods.[4] In some cases, regioisomers of the pyrazole may also be present as impurities.[5]

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most commonly cited and effective purification techniques for pyrazole-4-carbaldehyde derivatives are recrystallization and column chromatography.[3][6][7][8][9] The choice between these methods often depends on the nature and quantity of the impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on literature for similar pyrazole derivatives, suitable solvents for recrystallization include ethanol, methanol, acetone, and Dimethylformamide (DMF).[5][6][7] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[5] The choice of solvent will depend on the solubility of the compound and its impurities. It is generally advised to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q4: I am having trouble with my column chromatography. The compound is streaking or not separating well. What could be the issue?

A4: Streaking on a silica gel column can be due to several factors. The basicity of the pyridine ring in your compound can interact strongly with the acidic silica gel, leading to poor separation. To mitigate this, you can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar base like triethylamine (e.g., 0.1-1%).[10] Another reason could be the polarity of your eluent. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can improve separation.[8][9]

Q5: Can I use an alternative to silica gel for column chromatography?

A5: Yes, if you suspect strong interactions with silica, using a more neutral stationary phase like alumina (basic or neutral) could be a viable alternative.[11] Additionally, reverse-phase HPLC can be used for both analytical and preparative separations of pyrazole compounds.[12]

Troubleshooting Guides

Problem 1: Oily Product After Recrystallization
Possible Cause Troubleshooting Step
Incomplete removal of a low-melting point impurity. Try re-crystallizing from a different solvent system. A mixed solvent system might help in selectively precipitating the desired compound while keeping the impurity dissolved.
The compound itself has a low melting point or is polymorphic. After cooling the solution to room temperature, try placing it in an ice bath or refrigerator to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal formation.
Presence of residual solvent. Ensure the purified crystals are thoroughly dried under vacuum to remove any remaining solvent.
Problem 2: Low Recovery from Column Chromatography
Possible Cause Troubleshooting Step
Compound is irreversibly adsorbed onto the silica gel. As mentioned in the FAQs, the basic pyridine moiety can strongly bind to acidic silica. Consider using deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina.[10][11]
Incorrect eluent polarity. If the eluent is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all. Perform TLC analysis with various solvent systems to determine the optimal eluent for good separation and recovery.
Compound decomposition on the column. Some aldehydes can be sensitive to the acidic nature of silica gel.[10] Minimizing the time the compound spends on the column by running the chromatography more quickly can help. Using a less acidic stationary phase is also recommended.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., ethanol, acetone) by heating.

  • Allow the solution to cool to room temperature and then in an ice bath. If crystals form and the supernatant is colored (indicating impurities remain in solution), the solvent is suitable.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a solvent system of low polarity (e.g., 9:1 hexane:ethyl acetate). The polarity can be gradually increased (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the desired compound.[9] Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization

Technique Solvent/Solvent System Notes
Recrystallization Ethanol, Methanol, Acetone, DMFThe choice depends on the specific impurities present.[5][6][7]
Column Chromatography (Silica Gel) Hexane / Ethyl Acetate (gradient)A common starting point is a 9:1 or 8:2 ratio, with polarity increased as needed.[9]
Column Chromatography (Silica Gel with Base) Hexane / Ethyl Acetate with 0.1-1% TriethylamineHelps to reduce tailing caused by the basic pyridine group.[10]

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

troubleshooting_guide start Purification Issue oily_product Oily Product After Recrystallization? start->oily_product low_recovery Low Recovery from Column? start->low_recovery streaking Streaking on Column? start->streaking change_solvent Change Recrystallization Solvent oily_product->change_solvent Yes induce_crystallization Induce Crystallization (Cooling/Scratching) oily_product->induce_crystallization No use_neutral_phase Use Neutral Alumina or Deactivated Silica low_recovery->use_neutral_phase Yes optimize_eluent Optimize Eluent Polarity (TLC) low_recovery->optimize_eluent No streaking->optimize_eluent No add_base Add Triethylamine to Eluent streaking->add_base Yes

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Enhancing the Solubility of Pyrazole-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with pyrazole-based compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based compound is showing poor aqueous solubility. What are the common causes?

A1: The poor aqueous solubility of many pyrazole derivatives often stems from several physicochemical properties. The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1] Additionally, while many pyrazole derivatives possess hydrophobic characteristics that can aid in membrane permeability, factors like extensive hydrogen bonding or a high molecular weight can limit their solubility in aqueous solutions.[1]

Q2: I dissolved my pyrazole compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why is this happening?

A2: This common issue is known as "antisolvent precipitation" or "crashing out".[2][3] Pyrazole compounds are often highly soluble in organic solvents like DMSO but have limited solubility in aqueous solutions.[2] When a concentrated stock solution in DMSO is rapidly diluted into an aqueous buffer, the DMSO disperses, and the compound is exposed to an environment where it is no longer soluble, causing it to precipitate.[2][3]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[2] It is critical to include a vehicle control (culture medium with the same final DMSO concentration as your test samples) in your experiments to account for any effects of the solvent itself.[2]

Q4: Can I use pH adjustment to improve the solubility of my pyrazole compound?

A4: Yes, if your pyrazole derivative has ionizable groups, pH adjustment can be an effective strategy. For pyrazole compounds that are weak bases, lowering the pH of the aqueous buffer to below their pKa will promote the formation of the more soluble protonated form.[2] Conversely, for acidic pyrazole derivatives, increasing the pH above their pKa can enhance solubility. However, it is crucial to ensure that the adjusted pH is compatible with your biological system (e.g., cells, enzymes).[2]

Q5: What are co-solvents and how can they help improve solubility?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[2] For pyrazole derivatives, formulations containing co-solvents like polyethylene glycol (PEG), such as PEG300 and PEG400, and surfactants like Tween-80, in combination with DMSO, have been shown to be effective.[2][4] It is essential to determine the tolerance of your specific assay to the chosen co-solvents.[2]

Q6: How do cyclodextrins work to enhance the solubility of pyrazole compounds?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like some pyrazole derivatives, forming inclusion complexes.[5][6] This complexation effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent water solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[4]

Troubleshooting Guides

Issue 1: Immediate Precipitation of Compound Upon Dilution in Aqueous Buffer
  • Symptom: A visible precipitate forms immediately upon adding the pyrazole compound stock solution (typically in DMSO) to the aqueous assay buffer or cell culture medium.[2][3]

  • Cause: Antisolvent precipitation due to the rapid change in solvent polarity.[2] The final concentration of the compound exceeds its solubility limit in the aqueous medium.[3]

  • Solutions:

    • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of the pyrazole compound to a level below its aqueous solubility limit.[3] It may be necessary to experimentally determine the maximum soluble concentration in your specific medium.[3]

    • Stepwise Dilution: Instead of a single large dilution, perform a serial or stepwise dilution. For example, first, create an intermediate dilution of your DMSO stock in the assay buffer or medium, and then perform the final dilution.[3]

    • Pre-warm Medium: Adding the compound to a pre-warmed medium can sometimes help maintain solubility.[3]

    • Increase DMSO Concentration (with caution): While keeping the final DMSO concentration below 0.5% is recommended, a slight increase might be tolerable for some cell lines and could help with solubility. Always validate the DMSO tolerance of your specific assay.

    • Utilize Co-solvents: Prepare a formulation using co-solvents like PEG400 and surfactants like Tween-80 in addition to DMSO.[4]

Issue 2: Compound Precipitates Over Time During Incubation
  • Symptom: The solution is initially clear after adding the compound, but a precipitate forms during incubation at 37°C.[3]

  • Cause:

    • Compound Instability: The pyrazole compound may not be stable in the aqueous environment of the culture medium for extended periods at 37°C.[3]

    • Interaction with Media Components: The compound may interact with components in the cell culture medium, such as proteins in serum, leading to the formation of insoluble complexes.[3]

  • Solutions:

    • Prepare Fresh Solutions: Always prepare fresh working solutions for each experiment and avoid storing aqueous solutions of the compound for more than a day.[3]

    • Reduce Incubation Time: If the experimental design allows, consider reducing the incubation time.

    • Serum-Free Media: If serum proteins are suspected to be the cause of precipitation, test the compound's stability in serum-free media, if appropriate for your assay.

Quantitative Data on Solubility

The solubility of pyrazole-based compounds can vary significantly depending on their structure and the solvent system used. Below is a summary of solubility data for Celecoxib, a well-known pyrazole-based drug, to illustrate this variability.

SolventSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temperature
MethanolFreely SolubleNot specified

Data sourced from BenchChem application notes.[4]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for a Pyrazole Compound

This protocol describes the preparation of a stock solution using a combination of DMSO, PEG400, and Tween-80, which is suitable for in vivo studies and can be adapted for in vitro assays.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazole compound in a sterile conical tube.

  • Initial Solubilization: Add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should typically be between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[4]

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[4]

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[4]

  • Visual Inspection: Before use, visually inspect the solution for any signs of precipitation.[4]

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol outlines the preparation of a formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of a pyrazole compound, suitable for intravenous administration.

Materials:

  • Pyrazole compound

  • DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Initial Solubilization in a Sterile Environment: In a sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to achieve a high stock concentration.[4]

  • Preparation of Cyclodextrin Solution: In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (saline or D5W). The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency.

  • Complexation: Slowly add the DMSO stock solution of the pyrazole compound to the aqueous HP-β-CD solution while vortexing. This gradual addition promotes the formation of the inclusion complex.

  • Final Dilution and Filtration: Add the remaining aqueous vehicle to reach the final desired concentration. Pass the final solution through a 0.22 µm sterile filter to ensure sterility and remove any potential particulates.[4]

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_formulation Formulation Strategy cluster_cosolvent Co-solvent cluster_cyclodextrin Cyclodextrin cluster_final Final Steps weigh Weigh Pyrazole Compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso choice Solubility Issue? dissolve_dmso->choice add_peg Add PEG400 choice->add_peg Yes add_to_cd Add DMSO Stock to CD Solution choice->add_to_cd Yes add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline vortex Vortex to Homogenize add_saline->vortex prep_cd Prepare HP-β-CD Solution prep_cd->add_to_cd final_dilution Final Dilution add_to_cd->final_dilution final_dilution->vortex inspect Visually Inspect vortex->inspect assay Use in Assay inspect->assay troubleshooting_flowchart start Add Compound to Aqueous Buffer precipitate Precipitate Forms? start->precipitate immediate Immediately? precipitate->immediate Yes end Clear Solution for Assay precipitate->end No solution1 Decrease Concentration Perform Stepwise Dilution Use Co-solvents immediate->solution1 Yes solution2 Prepare Fresh Solution Reduce Incubation Time Check Media Interactions immediate->solution2 No (Over Time) solution1->end solution2->end

References

Stability issues of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde in solution. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For solid material, short-term storage at -4°C (1-2 weeks) is recommended. For longer periods, storage at -20°C (1-2 years) is advisable to minimize degradation.[1] When in solution, it is best to prepare fresh solutions for immediate use. If storage of solutions is necessary, they should be kept at -20°C or -80°C and protected from light.

Q2: What solvents are suitable for dissolving this compound?

While specific solubility data is limited in publicly available literature, pyrazole derivatives are often soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For aqueous buffers, solubility may be limited and pH-dependent. It is crucial to determine the solubility in the specific solvent system for your experiment.

Q3: What are the potential degradation pathways for this molecule?

Based on its chemical structure, which includes a pyrazole ring, a pyridine ring, and an aldehyde group, several degradation pathways are possible:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air or oxidizing agents.

  • Hydrolysis: The stability of the pyrazole ring can be affected by pH. Hydrolysis may occur under strongly acidic or basic conditions.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to photolytic degradation.

Q4: How can I monitor the stability of my compound in solution?

The stability of this compound in solution can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact compound from its degradation products.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments.

Issue Possible Cause Troubleshooting Steps
Loss of compound potency or concentration over time in solution. Degradation of the compound.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Assess Solvent Effects: The solvent may be promoting degradation. Test the stability in alternative solvents. 3. pH Sensitivity: If using a buffered solution, the pH may be outside the optimal stability range. Conduct a pH stability study (see Experimental Protocols). 4. Perform Forced Degradation Studies: To identify the likely degradation pathways, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[2][3][4][5][6]
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Characterize Degradants: If possible, identify the structure of the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). 2. Optimize Experimental Conditions: Based on the nature of the degradants (e.g., oxidative), modify experimental conditions to minimize their formation (e.g., de-gas solvents, add antioxidants).
Inconsistent experimental results. Variable degradation of the compound between experiments.1. Standardize Solution Preparation: Always prepare solutions fresh before use. If solutions must be stored, validate the storage conditions. 2. Control Environmental Factors: Protect experiments from light and maintain a consistent temperature.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][5]

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[4]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[4]

  • Analysis: Analyze the stressed samples at different time points using a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.

Hypothetical Data from Forced Degradation Studies

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Hypothetical)
0.1 M HCl, 60°C, 24h15%2Pyrazole ring opening product
0.1 M NaOH, RT, 24h25%3Products of aldehyde condensation/reaction
3% H₂O₂, RT, 24h40%11-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carboxylic acid
Dry Heat, 80°C, 48h5%1Minor unidentified product
Photolytic10%2Isomeric or dimeric products

Visualizations

G Troubleshooting Workflow for Stability Issues start Inconsistent Results or Loss of Potency check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage fresh_solution Prepare Fresh Solution for Each Experiment check_storage->fresh_solution If storage is improper ph_study Conduct pH Stability Study check_storage->ph_study If storage is correct stable Issue Resolved fresh_solution->stable forced_degradation Perform Forced Degradation Studies ph_study->forced_degradation If pH sensitive ph_study->stable If pH stable modify_protocol Modify Experimental Protocol (e.g., add antioxidant, change solvent) forced_degradation->modify_protocol modify_protocol->stable

Caption: Troubleshooting decision tree for stability issues.

G Forced Degradation Experimental Workflow prep_stock Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis data Analyze Data & Identify Degradants analysis->data

Caption: Workflow for forced degradation studies.

References

Overcoming resistance in cancer cells with pyrazole kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance in cancer cells using pyrazole kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are pyrazole-based kinase inhibitors and why are they significant in cancer therapy?

A1: Pyrazole-based kinase inhibitors are a class of small-molecule drugs that target protein kinases, enzymes that are crucial regulators of cellular processes like growth, proliferation, and survival.[1][2][3] The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry because it is synthetically versatile and can form key hydrogen bonds within the ATP-binding site of many kinases.[4][5] Many FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate this structure.[5] Their significance lies in their potential to inhibit the dysregulated kinases that drive cancer progression and to overcome resistance to other therapies.[6]

Q2: What are the common mechanisms by which cancer cells develop resistance to kinase inhibitors?

A2: Cancer cells can develop resistance through several mechanisms, broadly categorized as on-target and off-target alterations.[2][7]

  • On-Target Alterations: These are changes to the kinase that the drug is designed to inhibit. The most common is the acquisition of secondary mutations, such as "gatekeeper" mutations (e.g., T790M in EGFR or T315I in ABL), which sterically hinder the inhibitor from binding to the ATP pocket.[1][2][8] Gene amplification of the target kinase can also occur, leading to overproduction of the protein that "out-competes" the drug.[9][10]

  • Off-Target (Bypass) Mechanisms: The cancer cell activates alternative signaling pathways to circumvent the inhibited kinase, thereby maintaining downstream signals for proliferation and survival.[8][11][12] A common example is the amplification or activation of other receptor tyrosine kinases, like MET or HER2, which can then activate downstream pathways like PI3K/AKT or MAPK.[8][9]

  • Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1][10][13]

Q3: How can pyrazole kinase inhibitors help overcome these resistance mechanisms?

A3: Pyrazole-based inhibitors can be designed to overcome resistance in several ways:

  • Targeting Mutant Kinases: New generations of pyrazole inhibitors can be engineered to bind effectively to kinase domains that have developed resistance mutations. Their structural flexibility allows for modifications that can accommodate the altered shape of the ATP-binding pocket.

  • Inhibiting Bypass Pathways: Some pyrazole compounds are designed as multi-targeted inhibitors that can simultaneously block the primary oncogenic kinase and the key kinases in bypass pathways.[14]

  • Modulating Drug Efflux Pumps: Certain pyrazole kinase inhibitors have been shown to directly interact with and inhibit the function of ABC transporters like P-gp, thereby restoring the intracellular concentration of co-administered chemotherapeutic agents.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments.

Problem 1: My pyrazole inhibitor shows high potency in a biochemical (cell-free) assay but weak activity in a cell-based assay.

  • Possible Cause & Solution

    • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

      • Troubleshooting Step: Assess the compound's physicochemical properties (e.g., LogP). Consider using cell lines engineered to express specific transporters or perform cellular uptake assays.

    • Drug Efflux: The compound may be a substrate for efflux pumps like P-gp, which actively remove it from the cell.[4]

      • Troubleshooting Step: Co-incubate your inhibitor with a known efflux pump inhibitor (e.g., verapamil) and see if cellular potency is restored.

    • High Protein Binding: The inhibitor may bind strongly to proteins in the cell culture medium (e.g., albumin), reducing the free concentration available to act on the target.[4]

      • Troubleshooting Step: Perform the assay in serum-free or low-serum medium for a short duration, or quantify the free fraction of the compound.

    • Metabolic Instability: The cells may rapidly metabolize the compound into an inactive form.[4]

      • Troubleshooting Step: Use liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the parent compound in the cell lysate and medium over time.

Problem 2: I am observing inconsistent IC50 values for my inhibitor between experiments.

  • Possible Cause & Solution

    • Compound Solubility and Stability: Pyrazole inhibitors are often hydrophobic and may have limited aqueous solubility.[15][16] The compound could be precipitating out of solution upon dilution from a DMSO stock into aqueous assay buffer.[15]

      • Troubleshooting Step: Visually inspect for precipitation after dilution. Ensure the final DMSO concentration is consistent and low (typically <0.5%).[15] Prepare fresh dilutions for each experiment and verify compound stability in culture media over the experiment's duration.[17]

    • Cell Culture Conditions: The biological state of the cells can significantly affect results.

      • Troubleshooting Step: Strictly control for cell passage number, as high-passage cells can exhibit genetic drift.[18] Ensure cells are in the logarithmic growth phase and that seeding density is consistent across all plates and experiments.[15][18]

    • Assay Reagent Variability: Batch-to-batch differences in reagents (serum, ATP, substrates) can impact results.[15] The ATP concentration is particularly critical for ATP-competitive inhibitors.[15][19]

      • Troubleshooting Step: Use an ATP concentration close to the Michaelis constant (Km) for the target kinase to ensure results are comparable.[19][20] Qualify new batches of critical reagents against a standard control inhibitor.

Problem 3: The inhibitor is not effective against my resistant cell line model.

  • Possible Cause & Solution

    • Incorrect Resistance Mechanism: The assumed mechanism of resistance (e.g., a specific mutation) may not be the primary driver in your cell line.

      • Troubleshooting Step: Sequence the target kinase to confirm the presence of expected mutations.[7] Use a phospho-kinase array or western blotting to screen for the activation of known bypass signaling pathways (e.g., p-AKT, p-ERK).[7]

    • Off-Target Effects of Parent Drug: The resistance may have developed against an off-target of the original drug, not the primary target you are now trying to inhibit.

      • Troubleshooting Step: Characterize the resistant cell line more thoroughly to understand its dependencies. Test if combining your pyrazole inhibitor with an inhibitor of the newly activated pathway shows synergistic effects.[7]

Data Presentation

Table 1: Representative Inhibitory Activity of Pyrazole-Based Compounds

CompoundTarget KinaseBiochemical IC50 (nM)Target Cell LineCellular IC50 (µM)
AfuresertibAkt10.08 (Ki)HCT116 (Colon)0.95[21][22]
RuxolitinibJAK1 / JAK2~3--[5]
Compound 6Aurora A160HCT116 (Colon)0.39[21][22]
MCF-7 (Breast)0.46[21][22]
Asciminib (ABL001)Bcr-Abl0.5--[21]

Note: IC50 values are highly dependent on specific assay conditions and cell lines used and should be used for relative comparison.[23][24]

Experimental Protocols & Workflows

Protocol 1: Cell Viability Assay (MTT-Based)

This protocol is used to determine the IC50 value of an inhibitor by measuring its effect on cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., sensitive and resistant pairs) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.[7]

  • Compound Preparation: Prepare a 2x serial dilution of the pyrazole inhibitor in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the cells and add 100 µL of medium containing the various inhibitor concentrations (including a vehicle-only control). Incubate for 72 hours at 37°C.[7]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression (four-parameter logistic curve) to calculate the IC50 value.[18]

Protocol 2: Western Blotting for Phospho-Kinase Analysis

This protocol assesses the inhibition of a specific signaling pathway by measuring the phosphorylation state of a target protein.

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the pyrazole inhibitor for a defined period (e.g., 2-24 hours).

  • Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[7] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., p-AKT Ser473).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[7] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total AKT) and a loading control (e.g., β-actin) to confirm equal loading.

Visualizations

G cluster_workflow Experimental Workflow: Inhibitor Testing in Resistant Cells start Start culture Culture Sensitive (P) & Resistant (R) Cell Lines start->culture viability Cell Viability Assay (e.g., MTT) culture->viability western Western Blot for Pathway Analysis (p-AKT, p-ERK) culture->western ic50 Determine IC50 Shift (R vs. P) viability->ic50 ic50->western mechanism Confirm Inhibition of Bypass Pathway western->mechanism end End mechanism->end G cluster_pathway Mechanism: Overcoming Resistance via Bypass Pathway Inhibition RTK1 Primary RTK (e.g., EGFR) PI3K PI3K RTK1->PI3K RTK2 Bypass RTK (e.g., MET) RTK2->PI3K Activation (Resistance) AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor1 First-Gen Inhibitor Inhibitor1->RTK1 Inhibits Inhibitor2 Pyrazole Inhibitor Inhibitor2->RTK2 Inhibits G troubleshooting Inconsistent IC50 Values Compound Issues Cellular Factors Assay Conditions compound_issues Solubility Stability Purity troubleshooting:c1->compound_issues cellular_factors Passage Number Cell Density Health troubleshooting:c2->cellular_factors assay_conditions ATP Conc. Incubation Time Reagent Batch troubleshooting:c3->assay_conditions

References

Optimizing reaction conditions for the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of pyrazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.[1]

  • The isolated yield of the desired pyrazole product is consistently below expectations.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incomplete Reaction Increase Reaction Time: Monitor the reaction's progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[2] Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture or using microwave-assisted synthesis to potentially improve yields and shorten reaction times.[2][3]
Suboptimal Reagent Purity/Stoichiometry Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can lead to side reactions.[4][5] Using freshly opened or purified hydrazine is recommended as it can degrade over time.[4] Optimize Stoichiometry: A slight excess of hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[4]
Inefficient Catalysis Catalyst Choice: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[2] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[1][2]
Side Reactions Identify and Mitigate: Be aware of potential side reactions such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[4][5]

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Assess Purity of Starting Materials start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry Purity Confirmed optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) optimize_stoichiometry->optimize_conditions check_catalyst Evaluate Catalyst Choice and Loading optimize_conditions->check_catalyst monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_catalyst->monitor_reaction analyze_byproducts Identify Side Products (NMR, MS) monitor_reaction->analyze_byproducts Incomplete Conversion solution Improved Yield monitor_reaction->solution Complete Conversion purification Review Purification Method analyze_byproducts->purification Side Products Identified purification->solution Regioisomer_Troubleshooting start Regioisomer Mixture Observed analyze_structure Confirm Structures of Isomers (NMR, NOESY) start->analyze_structure modify_temp Modify Reaction Temperature analyze_structure->modify_temp modify_solvent Change Solvent System modify_temp->modify_solvent modify_catalyst Screen Different Catalysts modify_solvent->modify_catalyst modify_substrate Modify Substituents on Starting Materials (if possible) modify_catalyst->modify_substrate separation Optimize Chromatographic Separation modify_substrate->separation solution Improved Regioselectivity or Successful Separation separation->solution Knorr_Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone/Enamine Hydrazone/Enamine 1,3-Dicarbonyl->Hydrazone/Enamine Condensation (-H2O) Hydrazine Hydrazine Hydrazine->Hydrazone/Enamine Pyrazole Pyrazole Hydrazone/Enamine->Pyrazole Intramolecular Cyclization & Dehydration (-H2O)

References

Troubleshooting low bioactivity in newly synthesized pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity in newly synthesized pyrazole compounds.

Troubleshooting Guides & FAQs

This section is designed to guide you through a logical sequence of troubleshooting steps when your newly synthesized pyrazole compound exhibits lower-than-expected biological activity.

FAQ 1: My new pyrazole compound shows no activity in the primary assay. Where do I start troubleshooting?

Answer:

Low or no bioactivity in a primary screen can stem from several factors, ranging from the compound itself to the assay conditions. A systematic approach is crucial to pinpoint the issue. Begin by verifying the fundamental properties of your compound and then move to evaluating the experimental setup.

Below is a workflow to guide your troubleshooting process.

G start Start: Low Bioactivity Observed compound_check Step 1: Verify Compound Integrity & Purity start->compound_check solubility_check Step 2: Assess Compound Solubility compound_check->solubility_check Compound OK purity_issue Purity/Identity Issue? Resynthesize/Repurify compound_check->purity_issue Issue Found assay_check Step 3: Review Assay Parameters & Controls solubility_check->assay_check Solubility OK solubility_issue Solubility Issue? Reformulate/Modify Structure solubility_check->solubility_issue Issue Found sar_check Step 4: Analyze Structure-Activity Relationship (SAR) assay_check->sar_check Assay OK assay_issue Assay Issue? Re-run with new controls/Optimize assay_check->assay_issue Issue Found end Resolution/Next Steps sar_check->end purity_issue->end solubility_issue->end assay_issue->end

Caption: A logical workflow for troubleshooting low bioactivity.
FAQ 2: How do I confirm my compound's identity and purity, and why is it critical?

Answer:

Verifying the chemical identity and purity of your synthesized compound is the most critical first step. An incorrect structure or the presence of impurities can lead to false negatives.[1][2] Highly potent impurities, even in trace amounts, could also produce misleading results.

Recommended Actions:

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Confirm that the spectra match the expected structure of your pyrazole derivative.

    • Mass Spectrometry (MS): Verify that the molecular weight is correct.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is a standard method to determine the purity of a sample. Aim for a purity level of >95% for initial biological screening.

    • Quantitative NMR (qNMR): Can be used as an orthogonal method to assess purity.[1][2]

Data Presentation:

Summarize your analytical data as follows:

ParameterExpected ValueObserved ValuePurity (%)Pass/Fail
Molecular Weight (MS) 350.4 g/mol 350.5 g/mol -Pass
¹H NMR Conforms to structureConforms-Pass
Purity (HPLC) >95%96.8%96.8%Pass
FAQ 3: My compound is pure, but still inactive. Could solubility be the problem?

Answer:

Yes, poor aqueous solubility is a common reason for low bioactivity in in vitro assays.[3] If the compound precipitates in the assay medium, its effective concentration at the target site will be much lower than intended. Pyrazole rings can contribute to low solubility due to their planar and aromatic nature.[4][5]

Recommended Actions:

  • Assess Kinetic Solubility: Determine the compound's solubility in the specific assay buffer you are using. A common method is through nephelometry or turbidimetric assays.[4]

  • Improve Solubility: If solubility is low (<10 µM), consider the following:

    • Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is commonly used, but its final concentration in the assay should typically not exceed 0.5-1% to avoid solvent-induced artifacts.[6]

    • Salt Formation: If your pyrazole has ionizable groups, forming a salt can significantly improve aqueous solubility.[4]

    • Structural Modification: Consider synthesizing analogues with more polar functional groups.

Experimental Protocol: Kinetic Solubility Assessment

A simplified protocol to assess kinetic solubility is provided below.

StepAction
1. Stock Solution Prepare a high-concentration stock solution of your compound (e.g., 10 mM) in 100% DMSO.
2. Serial Dilution In a 96-well plate, perform serial dilutions of the stock solution into the assay buffer.
3. Incubation Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
4. Measurement Measure the turbidity of each well using a plate reader (nephelometry) or by measuring absorbance at a wavelength like 620 nm.
5. Analysis The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
FAQ 4: My compound is pure and soluble, but the bioactivity is still low. What should I check in my biological assay?

Answer:

If the compound's properties are not the issue, the problem may lie within the biological assay itself. It is essential to review the assay design and execution.

G start Start: Assay Review controls Positive/Negative Controls Behaving as Expected? start->controls concentration Is Compound Concentration Appropriate? controls->concentration Yes controls_no Re-evaluate Assay System & Reagents controls->controls_no No incubation Is Incubation Time Optimal? concentration->incubation Yes concentration_no Perform Dose-Response Experiment concentration->concentration_no No interference Potential for Assay Interference? incubation->interference Yes incubation_no Perform Time-Course Experiment incubation->incubation_no No end Assay Validated or Needs Optimization interference->end No interference_yes Run Orthogonal/Counter-Screen interference->interference_yes Yes controls_no->end concentration_no->end incubation_no->end interference_yes->end

Caption: Decision tree for troubleshooting biological assay parameters.

Recommended Actions:

  • Check Controls: Ensure that your positive and negative controls are working as expected. This validates the assay's performance.

  • Dose-Response Curve: Test your compound across a wide range of concentrations (e.g., from nanomolar to high micromolar) to ensure you are not missing a narrow activity window.

  • Assay Interference: Some compounds can interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Consider running a counter-screen without the biological target to check for this.

  • Orthogonal Assays: Validate any potential "hits" using a different assay that measures the same biological endpoint but through a different detection method.[7]

Experimental Protocol: MTT Cell Viability Assay

This is a common colorimetric assay to measure cellular metabolic activity, often used to assess cytotoxicity.

StepAction
1. Cell Seeding Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
2. Compound Treatment Treat cells with serial dilutions of your pyrazole compound and appropriate controls (vehicle, positive control). Incubate for the desired time (e.g., 24, 48, or 72 hours).[8]
3. MTT Addition Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9][10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][11]
4. Solubilization Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9][11]
5. Absorbance Reading Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[10]
FAQ 5: What if my compound is pure, soluble, and the assay is robust, but the activity is still low?

Answer:

At this stage, it is likely that the intrinsic properties of the molecule are responsible for the low bioactivity. This is where understanding the Structure-Activity Relationship (SAR) becomes crucial. The specific arrangement and type of substituents on the pyrazole ring dramatically influence its interaction with a biological target.[5][12]

Recommended Actions:

  • Analyze the Structure:

    • Substituent Effects: The position and nature (electron-donating or withdrawing) of groups on the pyrazole ring are critical. For example, in some cases, a para-substituted phenyl ring at the 5-position is essential for activity.[12]

    • Regioisomers: The synthesis of unsymmetrically substituted pyrazoles can often lead to a mixture of regioisomers.[5][13] It is possible that only one of the isomers is active. Ensure you have isolated a single, pure regioisomer for testing.

    • Bioisosteric Replacements: The pyrazole ring itself can act as a bioisostere for a phenyl ring, sometimes improving properties like lipophilicity.[5]

  • Plan the Next Synthesis:

    • Based on SAR from literature or your own findings, design and synthesize a small library of analogues to probe the importance of different functional groups. For example, vary the substituents at key positions on the pyrazole ring.

Illustrative SAR Data:

The table below shows hypothetical data for a series of pyrazole analogues, demonstrating how small structural changes can impact bioactivity.

Compound IDR1 Group (at C3)R2 Group (at C5)IC₅₀ (µM)
PYR-001 Phenyl4-Chlorophenyl> 100
PYR-002 4-Methoxyphenyl4-Chlorophenyl15.2
PYR-003 4-Methoxyphenyl4-Fluorophenyl5.8
PYR-004 4-Methoxyphenyl4-Iodophenyl1.2

This data suggests that an electron-donating group at the C3 position and a halogen at the C5 position are beneficial for activity, with larger halogens being more favorable.

References

Avoiding dehydrochlorination during the synthesis of chloropyrazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of chloropyrazoles. The focus is on avoiding common side reactions, particularly dehydrochlorination, to ensure high yield and purity of the desired chlorinated pyrazole products.

Frequently Asked Questions (FAQs)

Q1: What is dehydrochlorination in the context of chloropyrazole synthesis?

A1: Dehydrochlorination is a chemical reaction that involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, typically resulting in the formation of a double bond. In the synthesis of chloropyrazoles, this is usually an undesirable side reaction where the newly introduced chlorine atom is subsequently removed, leading to the regeneration of the starting pyrazole or the formation of other byproducts. This process is often promoted by the presence of strong bases and/or high temperatures.

Q2: What are the most common methods for synthesizing chloropyrazoles?

A2: Several methods are commonly employed for the synthesis of chloropyrazoles, including:

  • Direct electrophilic chlorination: Using reagents like sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), or trichloroisocyanuric acid (TCCA) to directly chlorinate the pyrazole ring.[1][2]

  • Cyclization/chlorination of hydrazines: A one-pot method where a hydrazine derivative is cyclized and chlorinated simultaneously, often using a reagent like TCCA which acts as both an oxidant and a chlorine source.[3][4][5]

  • Sandmeyer-type reactions: Conversion of an aminopyrazole to a chloropyrazole via a diazonium salt intermediate.

  • Electrochemical chlorination: An electrochemical method involving the generation of a chlorinating species in situ.[6]

Q3: My chlorination reaction is resulting in a low yield of the desired chloropyrazole. What are the likely causes?

A3: Low yields in chloropyrazole synthesis can stem from several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low.

  • Side reactions: The formation of undesired byproducts, such as regioisomers (chlorination at a different position) or di-chlorinated products, can consume the starting material. Dehydrochlorination back to the starting pyrazole can also be a cause.

  • Poor quality of reagents: Impure starting materials or a deactivated chlorinating agent can lead to low conversion.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst (if any) can significantly impact the reaction outcome. For instance, in some chlorination reactions, the addition of an acid or base can inhibit the desired transformation.[3]

Q4: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity of the chlorination?

A4: Improving regioselectivity (i.e., controlling the position of chlorination) is a common challenge. Here are some strategies:

  • Choice of chlorinating agent: Different chlorinating agents can exhibit different selectivities.

  • Steric hindrance: Bulky substituents on the pyrazole ring can direct the chlorination to less sterically hindered positions.

  • Protecting groups: It may be necessary to protect certain positions on the pyrazole ring to prevent unwanted chlorination, and then deprotect after the desired chlorination has been achieved.

  • Reaction conditions: Temperature, solvent, and the presence of catalysts can all influence the regiochemical outcome. For direct electrophilic chlorination, the 4-position of the pyrazole ring is often the most reactive. To obtain 3- or 5-chloropyrazoles, alternative strategies might be required if the 4-position is unsubstituted.[2]

Troubleshooting Guide: Avoiding Dehydrochlorination

This section provides specific troubleshooting advice for preventing dehydrochlorination during the synthesis and workup of chloropyrazoles.

Symptom Potential Cause Recommended Solution(s)
Product loss during workup The use of a strong base (e.g., NaOH, KOH) during aqueous workup to neutralize acidic byproducts can induce dehydrochlorination of the chloropyrazole product.- Use a milder base for neutralization, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).- Keep the temperature low during the workup (e.g., use an ice bath).- Minimize the contact time between the chloropyrazole product and the basic aqueous solution.
Low yield with regeneration of starting material The reaction conditions (e.g., presence of a basic catalyst or high temperature) may be promoting in-situ dehydrochlorination of the product back to the starting pyrazole.- If a base is used as a catalyst or additive, consider running the reaction without it or using a weaker, non-nucleophilic base.- Lower the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and product stability.- Choose a chlorination method that proceeds under neutral or acidic conditions.
Formation of unexpected olefinic byproducts If the pyrazole has an alkyl substituent, dehydrochlorination can occur on the side chain, leading to the formation of an alkene.- Use a chlorinating agent that is selective for the pyrazole ring over alkyl side chains.- Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side-chain reactions.
Product degradation during purification If using column chromatography with a basic mobile phase (e.g., containing triethylamine), the chloropyrazole product may degrade on the column.- Use a neutral mobile phase for chromatography (e.g., hexane/ethyl acetate).- If a base is required to prevent streaking, use a very small amount and consider using a less basic amine.- Alternatively, consider other purification methods such as recrystallization or distillation.

Data Presentation: Chlorination of Pyrazoles under Various Conditions

The following tables summarize quantitative data from different chlorination methods.

Table 1: Electrochemical Chlorination of Pyrazoles [6]

Starting PyrazoleProductYield (%)
Pyrazole4-Chloropyrazole68
3,5-Dimethylpyrazole4-Chloro-3,5-dimethylpyrazole92
1,5-Dimethylpyrazole4-Chloro-1,5-dimethylpyrazole53
3-Nitropyrazole4-Chloro-3-nitropyrazole79

Table 2: Optimization of Direct Cyclization/Chlorination using TCCA [3]

EntrySolventTemperature (°C)Time (h)Yield of 4-chloropyrazole (%)
1TFE30469
2CH₃CN30453
3DCM30445
4Toluene30441
5TFE40475
6TFE50473
7TFE40268
8TFE40665

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Chloropyrazoles via Direct Cyclization/Chlorination with TCCA [3][5]

  • To a stirring solution of the hydrazine substrate (0.5 mmol) in trifluoroethanol (TFE, 2 mL), add trichloroisocyanuric acid (TCCA) (0.5 mmol, 1.0 equiv.).

  • Heat the reaction mixture to 40 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (1-2 mL).

  • Dilute the mixture with ethyl acetate (5 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Mg₂SO₄, and filter.

  • Concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-Chloropyrazole using Sodium Hypochlorite [7]

  • Suspend pyrazole (34 g, 0.5 mol) in 100 mL of water.

  • With continuous stirring, add an aqueous 8.7% w/w NaOCl solution (425 g, 0.5 mol) dropwise. Maintain the reaction temperature below 30 °C.

  • Monitor the reaction by HPLC analysis.

  • Upon completion, adjust the pH to 11 with 35% sulfuric acid.

  • Extract the mixture with ethyl acetate (300 mL).

  • Combine the organic phases, dry, and remove the solvent under reduced pressure to yield 4-chloropyrazole.

Visualizations

Experimental Workflow for Chloropyrazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reagents Prepare Pyrazole & Chlorinating Agent dissolve Dissolve Pyrazole in Solvent prep_reagents->dissolve add_reagent Add Chlorinating Agent dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for the synthesis and purification of chloropyrazoles.

Troubleshooting Logic for Low Yield / Side Products```dot

G start Low Yield or Side Products Observed check_sm Starting Material Recovered? start->check_sm check_isomers Multiple Spots on TLC? check_sm->check_isomers No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes isomers Isomer Formation check_isomers->isomers Yes other_byproducts Other Byproducts check_isomers->other_byproducts No solution_incomplete Increase Time/Temp Check Reagent Purity incomplete_rxn->solution_incomplete dehydro Dehydrochlorination solution_dehydro Lower Temp Avoid Strong Base in Workup dehydro->solution_dehydro solution_isomers Modify Reagent/Conditions Use Protecting Groups isomers->solution_isomers other_byproducts->dehydro If SM is a byproduct solution_other Optimize Stoichiometry Purify Starting Materials other_byproducts->solution_other Other cases

Caption: A simplified representation of unwanted base-induced dehydrochlorination.

References

Technical Support Center: Scaling Up the Production of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Vilsmeier-Haack reaction approach.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and can decompose.Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-quality POCl₃. Prepare the Vilsmeier reagent in situ and use it immediately.
Incomplete Reaction: Insufficient reaction time or temperature can lead to low conversion of the starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or gradually increasing the temperature. Be cautious, as excessive heat can lead to side products.
Sub-optimal Stoichiometry: Incorrect molar ratios of reactants can affect the yield.Carefully control the stoichiometry of the hydrazone precursor, DMF, and POCl₃. A slight excess of the Vilsmeier reagent is often used, but a large excess may lead to side reactions.
Product Loss During Work-up: The product may be partially lost during the extraction or purification steps.Ensure proper pH adjustment during the work-up to precipitate the product fully. Use appropriate and high-purity solvents for extraction to ensure good partitioning. Optimize the purification method (e.g., column chromatography solvent system) to minimize product loss.

Issue 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Steps
Di-formylation: A second formyl group can sometimes be introduced onto the pyrazole ring, although this is less common at the 4-position.Use a controlled amount of the Vilsmeier reagent. Avoid a large excess of the reagent to minimize the risk of di-formylation.
Reaction at Other Positions: While formylation is generally directed to the 4-position of the pyrazole ring, minor isomers may form.Optimize the reaction temperature. Lower temperatures often favor higher regioselectivity.
Decomposition of Starting Material or Product: The starting hydrazone or the final product might be unstable under the reaction conditions.Maintain strict temperature control throughout the reaction. Avoid excessive heating and prolonged reaction times. Ensure the work-up procedure is performed promptly after the reaction is complete.
Formation of a Dark, Tarry Residue: This can be due to polymerization or decomposition reactions.Ensure the reaction temperature is well-controlled, especially during the addition of POCl₃ to DMF, which is an exothermic process. Use high-purity starting materials and solvents to avoid side reactions catalyzed by impurities.

Issue 3: Difficulties in Product Purification

Potential Cause Troubleshooting Steps
Co-eluting Impurities in Column Chromatography: Impurities with similar polarity to the product can make separation challenging.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. Consider using a different stationary phase if silica gel is not effective.
Product Oiling Out During Crystallization: The product may not crystallize properly and instead form an oil.Try different solvent systems for recrystallization. Using a combination of a good solvent and a poor solvent (anti-solvent) can often induce crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal can also help initiate crystallization.
Product is a Stubborn Solid/Powder: The product may be difficult to handle or transfer.Consider recrystallization from a suitable solvent to obtain a more crystalline and manageable solid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most frequently cited method for the synthesis of 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an appropriate phenylhydrazone precursor using the Vilsmeier reagent, which is typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Q2: What are the key starting materials for the Vilsmeier-Haack synthesis of the target compound?

The key starting materials are 4-acetylpyridine and phenylhydrazine, which are first reacted to form the corresponding phenylhydrazone. This hydrazone is then subjected to the Vilsmeier-Haack conditions to yield the final product.

Q3: What are the critical safety precautions to consider during this synthesis?

The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction with ice water is highly exothermic and should be done slowly and carefully.

Q4: How can I monitor the progress of the Vilsmeier-Haack reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (like sodium bicarbonate solution), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate to check for the consumption of the starting hydrazone and the formation of the product.

Q5: What is a typical work-up procedure for this reaction?

A typical work-up involves carefully pouring the reaction mixture onto crushed ice. This is followed by neutralization with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates. The solid product is then collected by filtration, washed with water, and dried. Further purification is usually required.

Q6: What are the recommended purification techniques for the final product?

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents. For higher purity, column chromatography on silica gel is often employed. The choice of eluent for chromatography will depend on the polarity of the product and any impurities present.

Experimental Protocols

Synthesis of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on the synthesis of similar 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes. Optimization of reaction conditions may be necessary for scaling up.

Step 1: Synthesis of 4-acetylpyridine phenylhydrazone

  • In a round-bottom flask, dissolve 4-acetylpyridine (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield the phenylhydrazone.

Step 2: Vilsmeier-Haack Formylation

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous dimethylformamide (DMF) (used as both solvent and reagent).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 2-3 eq) dropwise to the cold DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for another 30 minutes to form the Vilsmeier reagent.

  • To this reagent, add the 4-acetylpyridine phenylhydrazone (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a cold sodium hydroxide solution until the pH is neutral or slightly basic, leading to the precipitation of the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

3-Aryl SubstituentHydrazone:POCl₃:DMF RatioTemperature (°C)Time (h)Yield (%)Reference
Phenyl1:3:excess60-65475-85[2]
4-Chlorophenyl1:3:excess70-805-680-90Generic Protocol
4-Methoxyphenyl1:3:excess70-805-685-95Generic Protocol
Pyridin-4-yl (Target) 1:2-3:excess (suggested) 60-80 (suggested) 4-8 (suggested) N/A -

Note: The data for the target compound is suggested based on analogous reactions and requires experimental optimization.

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Vilsmeier-Haack Reaction cluster_step3 Step 3: Work-up & Purification A 4-Acetylpyridine D Reflux A->D B Phenylhydrazine B->D C Ethanol, Acetic Acid (cat.) C->D E 4-Acetylpyridine Phenylhydrazone D->E G Heating (60-80°C) E->G F DMF + POCl3 (Vilsmeier Reagent) F->G H Crude Product G->H I Ice Quenching & Neutralization H->I J Filtration I->J K Recrystallization / Column Chromatography J->K L Pure this compound K->L troubleshooting_guide cluster_yield Low/No Yield cluster_purity Impurity Issues cluster_purification Purification Difficulties Y1 Check Vilsmeier Reagent Activity Y2 Monitor Reaction Completion (TLC) Y1->Y2 Y3 Optimize Reactant Stoichiometry Y2->Y3 Y4 Review Work-up Procedure Y3->Y4 P1 Control Reagent Stoichiometry P2 Optimize Reaction Temperature P1->P2 P3 Ensure High-Purity Starting Materials P2->P3 P4 Prompt Work-up P3->P4 PU1 Optimize Chromatography Eluent PU2 Try Different Recrystallization Solvents PU1->PU2 PU3 Consider Alternative Purification Methods PU2->PU3 Start Problem Encountered Start->Y1 Start->P1 Start->PU1

References

Validation & Comparative

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde vs other pyrazole derivatives in anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a promising frontier in the discovery of novel anticancer agents. While specific experimental data on the anticancer activity of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is not extensively available in current literature, a comparative analysis of related pyrazole derivatives provides valuable insights into the potential efficacy and structure-activity relationships of this class of compounds.

This guide synthesizes available data on various pyrazole derivatives, with a focus on the pyrazole-4-carbaldehyde core, to offer a comparative perspective on their anticancer activities. The information presented is intended to guide future research and drug development efforts in this area.

Comparative Anticancer Activity of Pyrazole Derivatives

Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several pyrazole compounds, highlighting the influence of different structural modifications on their anticancer potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-4-carbaldehyde Derivative 43 MCF-70.25Doxorubicin0.95
Indole-Pyrazole Hybrid 7a HepG26.1 ± 1.9Doxorubicin24.7 ± 3.2
Indole-Pyrazole Hybrid 7b HepG27.9 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazolo[3,4-b]pyridine Derivative 9a Hela2.59Doxorubicin2.35
Pyrazolo[3,4-b]pyridine Derivative 14g HCT-1161.98Doxorubicin2.11
Pyrazolo[3,4-b]pyridine Derivative 14g MCF-74.66Doxorubicin4.57
Pyrazoline Benzenesulfonamide 6g HeLa7.98 ± 1.08Etoposide-

Insights from Structure-Activity Relationship (SAR) Studies

The anticancer activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole and adjacent phenyl rings. Key SAR observations include:

  • Substitution at the 1- and 3-positions of the pyrazole ring: The presence of aryl groups at these positions is a common feature in many active compounds. The nature of the substituent on these aryl rings can modulate activity.

  • The 4-carbaldehyde group: This functional group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives, including Schiff bases, chalcones, and other heterocyclic systems.[1]

  • Hybrid Molecules: Incorporating other pharmacologically active moieties, such as indole or pyridine, into the pyrazole scaffold has been shown to enhance anticancer activity.[2] The pyridinyl group in this compound suggests the potential for potent activity, as pyridine-containing compounds have shown significant biological effects.

  • Halogenation: The introduction of halogen atoms, such as chlorine, can influence the electronic properties and binding interactions of the molecule, potentially enhancing its cytotoxic effects. The synthesis of 5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, a close analog of the topic compound, has been reported, although its biological activity is yet to be detailed.

Experimental Protocols

The evaluation of the anticancer activity of pyrazole derivatives typically involves a series of in vitro assays. A standard experimental workflow is outlined below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

Pyrazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key cellular signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

While the specific signaling pathways targeted by this compound are yet to be elucidated, related compounds have been shown to inhibit protein kinases such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] The inhibition of these kinases can disrupt the cell cycle and block the formation of new blood vessels that supply tumors.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, HCT-116) seed Seed cells in 96-well plates start->seed prep Prepare serial dilutions of pyrazole derivatives seed->prep treat Treat cells for 48-72h prep->treat mtt Add MTT solution (Incubate 3-4h) treat->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate determine Determine IC50 values calculate->determine

Caption: Experimental workflow for evaluating the anticancer activity of pyrazole derivatives using the MTT assay.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrazole Pyrazole Derivative (e.g., Pyrazole-4-carbaldehyde) Pyrazole->VEGFR Inhibits Pyrazole->PI3K Inhibits

Caption: A potential signaling pathway targeted by pyrazole derivatives, leading to anticancer effects.

Conclusion

While direct experimental evidence for the anticancer activity of this compound remains to be established, the broader class of pyrazole-4-carbaldehyde derivatives has demonstrated significant potential as a scaffold for the development of novel anticancer agents. The available data underscores the importance of systematic structural modifications to optimize potency and selectivity. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted to fully elucidate their therapeutic potential in oncology. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research in this promising area of drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde core is a privileged scaffold in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including kinase inhibition, anticancer, and antimicrobial effects. The strategic placement of the phenyl and pyridinyl rings, along with the reactive carbaldehyde group, provides a versatile platform for structural modifications to optimize potency and selectivity.

Quantitative Data Summary

Due to the absence of a single study with a comprehensive SAR table for the target scaffold, the following table presents data from various studies on structurally related pyrazole derivatives to illustrate the impact of substitutions on biological activity. These compounds share the core pyrazole ring with aryl substitutions at positions 1 and 3, providing valuable insights into the potential SAR of this compound analogs.

Table 1: Biological Activities of Structurally Related Pyrazole Analogs

Compound IDR1 (at N1)R3 (at C3)R4 (at C4)Biological Target/AssayActivity (IC50/MIC)Reference
A PhenylPyridin-4-yl-CHOJNK3 Kinase160 nM[1]
B PhenylPyridin-4-yl (Cl at C5 of pyridine)-CHOJNK3 Kinase80 nM[1]
C PhenylPhenyl-C(=O)NH-(4-chlorophenyl)p38 MAP KinasePotent Inhibitor[2]
D Phenyl4-Fluorophenyl-CHOJNK3 KinasePotent Inhibitor[1]
E Phenyl4-Methoxyphenyl-CHONot SpecifiedNot Specified
F PhenylThiophen-2-yl-CHONot SpecifiedNot Specified
G PhenylPyrazol-1-yl-CHOJNK3 KinaseDecreased Activity[1]
H 2,4-DichlorophenylSubstituted phenoxyacetyl-CHOS. aureusModerate Activity[3]
I Phenyl3,5-Difluorophenyl-CHONot SpecifiedNot Specified

Inferred Structure-Activity Relationship:

Based on the data from related compounds, the following SAR trends can be hypothesized for the this compound scaffold:

  • Substitution on the Pyridine Ring (Position 3): Introduction of a chlorine atom at the C5 position of the pyridin-4-yl ring (Compound B vs. A) led to a two-fold increase in JNK3 inhibitory activity, suggesting that this position is sensitive to electronic and steric modifications.[1]

  • Modification of the Carbaldehyde Group (Position 4): The carbaldehyde group is a key feature. Its modification into a urea linkage (Compound C) has been shown to produce potent p38 MAP kinase inhibitors.[2] This suggests that derivatization of the aldehyde could lead to diverse biological activities.

  • Substitution on the Phenyl Ring (Position 1): While not extensively explored in the provided data for this specific scaffold, in many pyrazole series, substitutions on the N1-phenyl ring significantly influence activity and selectivity.

  • Nature of the C3-Aryl Group: Replacing the pyridin-4-yl group with other aromatic or heteroaromatic rings (Compounds D, F, G) can modulate potency and selectivity against different kinases.[1] For instance, a 4-fluorophenyl group at C3 resulted in a significant boost in JNK3 potency.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are representative protocols for key experiments relevant to the biological activities of pyrazole analogs.

Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 384-well plate, add the kinase, the specific peptide substrate, and the test compound solution.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway

Many pyrazole-based inhibitors target protein kinases involved in critical cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Inhibition/Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Downstream->CellGrowth Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for pyrazole analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazole-based compounds.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Substituted Hydrazine & Ketone) Vilsmeier Vilsmeier-Haack Reaction Start->Vilsmeier Purification Purification & Characterization (Chromatography, NMR, MS) Vilsmeier->Purification Analogs Library of Pyrazole Analogs Purification->Analogs Screening Primary Screening (e.g., Kinase Panel) Analogs->Screening HitID Hit Identification Screening->HitID DoseResponse Dose-Response & IC50/MIC Determination HitID->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for the synthesis and evaluation of pyrazole analogs.

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide for 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for benchmarking the novel compound 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde against established kinase inhibitors. Due to the current absence of publicly available kinase inhibition data for this specific compound, this document will serve as a template, utilizing the well-characterized multi-targeted inhibitor, Dasatinib, and the broad-spectrum inhibitor, Staurosporine, as benchmarks. Researchers, scientists, and drug development professionals can adapt this framework to evaluate the potency and selectivity of this compound upon generation of experimental data.

The rigorous evaluation of novel chemical entities against established inhibitors is critical for determining their therapeutic potential and guiding further development. This guide outlines the essential experimental protocols and data presentation formats necessary for a thorough comparative analysis.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary metric for a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following tables are structured to compare the inhibitory profiles of this compound (with placeholder data) against Dasatinib and Staurosporine.

Table 1: Comparative IC50 Values Against a Panel of Kinases (Placeholder Data)

Kinase TargetThis compound IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
Primary Target(s)
SrcData to be determined<16
AblData to be determined<120
Selected Off-Targets
LckData to be determined<17
EGFRData to be determined163
VEGFR2Data to be determined810
p38αData to be determined11012

Note: IC50 values for Dasatinib and Staurosporine are approximate and collated from various literature sources for illustrative purposes. Direct comparison requires assays to be run under identical conditions.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the successful benchmarking of a novel kinase inhibitor. The following protocols provide a generalized framework for key assays.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a common method for determining the IC50 of a test compound against a purified kinase enzyme. Luminescence-based assays, such as ADP-Glo™, which measures the amount of ADP produced in a kinase reaction, are widely used.

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in a cell-free system.

Materials:

  • Purified recombinant kinase of interest (e.g., Src, Abl).

  • Specific peptide substrate for the kinase.

  • Adenosine triphosphate (ATP).

  • Test compound (this compound) and benchmark inhibitors (Dasatinib, Staurosporine).

  • Kinase reaction buffer.

  • ADP-Glo™ Kinase Assay kit (or similar).

  • White, opaque 384-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test and benchmark inhibitors in DMSO.

  • Reaction Setup: To the wells of a 384-well plate, add the diluted inhibitors or DMSO (vehicle control). Add a solution containing the kinase enzyme and its substrate.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be near its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ assay kit.

  • Data Analysis: Normalize the data to the controls. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1][2]

Cell-Based Assay: Western Blot for Pathway Inhibition

This assay assesses the ability of an inhibitor to block a specific signaling pathway within a cellular context. For a Src inhibitor, this would involve measuring the phosphorylation of a downstream substrate.

Objective: To determine if the test compound inhibits the phosphorylation of a downstream target of a specific kinase in a cellular environment.

Materials:

  • Cancer cell line with an active signaling pathway of interest (e.g., a cell line with high Src activity).

  • Cell culture medium and reagents.

  • Test compound and benchmark inhibitors.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, and a loading control like β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the inhibitors for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and collect the protein extracts. Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

  • Detection: Wash the membrane and incubate it with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein and a loading control.[3][4][5]

Kinase Selectivity Profiling

To understand the specificity of a novel inhibitor, it is essential to screen it against a broad panel of kinases. This is often performed as a service by specialized companies.[6][7][8][9] The compound is typically tested at one or two concentrations against hundreds of kinases, and the percentage of inhibition is reported. Hits (kinases that are significantly inhibited) are then followed up with full IC50 determination.

Visualizing Key Pathways and Workflows

Diagrams are crucial for illustrating complex biological pathways and experimental procedures. The following have been generated using Graphviz (DOT language) to meet the specified requirements.

RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src FAK FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K Migration Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation STAT3->Proliferation PI3K->Proliferation Dasatinib Dasatinib Dasatinib->Src Inhibition

Caption: Simplified Src signaling pathway and point of inhibition.

Start Novel Compound Synthesis (this compound) BiochemScreen In Vitro Biochemical Screen (Primary Target Kinase) Start->BiochemScreen IC50_determination IC50 Determination vs. Benchmark Inhibitors BiochemScreen->IC50_determination KinomeProfiling Broad Kinome Selectivity Profiling IC50_determination->KinomeProfiling CellularAssay Cell-Based Assays (Target Engagement & Pathway Inhibition) IC50_determination->CellularAssay DataAnalysis Data Analysis & Comparative Evaluation KinomeProfiling->DataAnalysis CellularAssay->DataAnalysis Decision Go/No-Go Decision for Further Development DataAnalysis->Decision

References

In vitro validation of the antimicrobial spectrum of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Antimicrobial Spectrum of Pyrazole Derivatives

A Guide for Researchers in Drug Development

In the face of rising antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical endeavor in pharmaceutical research.[1] Among these, pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[1][2][3][4][5] This guide provides an in vitro validation comparison of the antimicrobial spectrum of a representative pyrazole carbaldehyde derivative, 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, against standard antimicrobial agents. The data presented is a synthesis of findings from studies on structurally related pyrazole compounds, offering a benchmark for its potential efficacy.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism.[1] The following table summarizes the MIC values for a representative pyrazole derivative against a panel of clinically relevant microorganisms, in comparison to standard antibiotics. Lower MIC values are indicative of greater potency.[1]

MicroorganismRepresentative Pyrazole Derivative (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus8 - 64[6]0.25 - 2-
Bacillus subtilis8[6]0.125 - 1-
Gram-Negative Bacteria
Escherichia coli16 - 64[4][6]0.015 - 1-
Pseudomonas aeruginosa>64[6]0.25 - 4-
Fungi
Candida albicans>64[3]-0.25 - 8
Aspergillus niger>64[6]-1 - 16

Note: The data for the representative pyrazole derivative is compiled from studies on various substituted pyrazole compounds and may not directly reflect the activity of this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following are detailed methodologies for commonly employed techniques.[7][8][9][10]

Broth Microdilution Method

This method involves the serial dilution of the antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits microbial growth.[10][11]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[8]

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into a solid agar medium at various concentrations.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the test compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: A small volume of the microbial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism on the agar surface.[10]

Disk Diffusion Method

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.[8]

  • Inoculation: A standardized microbial suspension is uniformly spread onto the surface of an agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start stock Prepare Stock Solution of Test Compound start->stock media Prepare Microbial Growth Medium start->media inoculum Prepare Standardized Microbial Inoculum start->inoculum serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution Add to plate media->serial_dilution inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Microbial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow of the broth microdilution method for MIC determination.

References

Head-to-head comparison of pyrazole and imidazole scaffolds in drug design.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole and imidazole stand out as "privileged scaffolds" – core structures that frequently appear in bioactive compounds and approved drugs. Their five-membered heterocyclic structures, each containing two nitrogen atoms, bestow upon them a unique combination of physicochemical and biological properties. While structurally similar, the different arrangement of their nitrogen atoms—1,2- in pyrazole and 1,3- in imidazole—leads to significant differences in their profiles, impacting everything from target binding to metabolic stability. This guide provides an objective, data-driven comparison of these two critical scaffolds to inform rational drug design and lead optimization efforts.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of nitrogen atoms in pyrazole and imidazole has a profound impact on their fundamental physicochemical properties. These properties, in turn, influence their behavior in biological systems.

Computational studies and experimental data consistently show that the imidazole ring is thermodynamically more stable than the pyrazole ring.[1][2] This is attributed to the 1,3-arrangement of nitrogens in imidazole, which results in a more favorable electrostatic distribution compared to the adjacent and potentially repulsive 1,2-arrangement of nitrogens in pyrazole.[1][2] While both are aromatic, pyrazole is considered slightly more aromatic than imidazole.[1][2] However, this higher aromaticity does not translate to greater stability, highlighting that stability is a multifactorial property.[1][2]

A key differentiator is their basicity. Imidazole is significantly more basic than pyrazole.[3] This is a critical consideration in drug design, as the pKa of a molecule influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions.

PropertyPyrazoleImidazoleMethod of Determination
pKa ~2.5[3]~7.0[3]Potentiometric Titration, UV-Vis Spectroscopy, NMR Spectroscopy[4]
Calculated logP (CLogP) 0.24[3]-0.08Computational (e.g., ALOGPS)
Boiling Point (°C) 186-188256Standard laboratory measurement
Molecular Stability Less stable[1][2]More stable[1][2]Bomb Calorimetry, Computational Chemistry[2]
Aromaticity (HOMA Index) Slightly > ~0.8 (more aromatic)[2]~0.8 (less aromatic)[2]Computational (Harmonic Oscillator Model of Aromaticity)
Standard Enthalpy of Formation (Solid, 298.15 K) 105.4 ± 0.7 kJ/mol[2]49.8 kJ/mol[2]Static Bomb Combustion Calorimetry

Binding Interactions and Bioisosterism

Both pyrazole and imidazole are versatile in their ability to form various non-covalent interactions with biological targets, including hydrogen bonds (as both donors and acceptors), and π-π stacking. The choice between these scaffolds can significantly impact binding affinity and selectivity.

The practice of bioisosteric replacement—swapping one functional group for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties—is common in drug discovery. Pyrazole is often employed as a bioisostere for imidazole. For instance, in the development of angiotensin II receptor antagonists, pyrazole derivatives were investigated as bioisosteres of the imidazole moiety in losartan, demonstrating similar potency.[3]

A study on cannabinoid receptor 1 (CB1) antagonists provides a direct comparison. A series of imidazoles were designed as bioisosteres of the 1,5-diarylpyrazole scaffold found in the potent CB1 antagonist rimonabant. The resulting imidazole analogues exhibited comparable in vitro CB1 antagonistic activities and selectivity, with a close correlation in the structure-activity relationship (SAR) between the two series.[5][6] This highlights that, in certain contexts, pyrazole and imidazole can be interchangeable from a pharmacodynamic perspective, allowing for fine-tuning of other properties.

Metabolic Stability and Pharmacokinetics

The metabolic fate of a drug candidate is a critical determinant of its success. The inherent stability of the scaffold and its susceptibility to metabolism by enzymes such as the cytochrome P450 (CYP) family can be influenced by the choice between pyrazole and imidazole.

While direct, comprehensive comparative studies on the metabolic stability of a wide range of pyrazole versus imidazole analogs are limited in the public domain, some general principles can be inferred. The nitrogen atoms in both rings are potential sites of metabolism. The higher basicity of imidazole might lead to different interactions with metabolizing enzymes compared to the less basic pyrazole.

The decision to use a pyrazole or an imidazole can also affect a molecule's overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The differences in pKa and lipophilicity will influence properties like aqueous solubility and membrane permeability.

Experimental Protocols

To aid researchers in their evaluation of pyrazole- and imidazole-containing compounds, detailed methodologies for key in vitro assays are provided below.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Test Compound Stock (in DMSO) E Incubate at 37°C A->E B Liver Microsomes B->E C NADPH Generating System (Cofactor) C->E D Phosphate Buffer (pH 7.4) D->E F Aliquots taken at 0, 5, 15, 30, 45 min E->F G Quench with cold Acetonitrile + Internal Standard F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Determine % of parent compound remaining I->J

Workflow for a typical microsomal stability assay.

Protocol:

  • Preparation: A reaction mixture is prepared containing liver microsomes, the test compound, and phosphate buffer.[7][8]

  • Initiation: The reaction is initiated by adding a NADPH-generating system. A control incubation without NADPH is also run.[7][8]

  • Incubation: The mixture is incubated at 37°C.[7][8]

  • Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[7]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which may also contain an internal standard for analytical purposes.[9]

  • Analysis: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[9]

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural log of the percent remaining is plotted against time to determine the elimination rate constant, half-life (t½), and intrinsic clearance (CLint).[9]

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms, a common cause of drug-drug interactions.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis A Serial Dilution of Test Compound E Pre-incubation (optional, for TDI) A->E B Human Liver Microsomes B->E C CYP Isoform-Specific Substrate F Incubate with Substrate at 37°C C->F D NADPH D->E E->F G Stop Reaction (e.g., cold solvent) F->G H Quantify Metabolite Formation by LC-MS/MS G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Workflow for a CYP inhibition (IC50) assay.

Protocol:

  • Preparation: A range of concentrations of the test compound are prepared.[10]

  • Incubation: Each concentration of the test compound is incubated with human liver microsomes, a specific CYP isoform probe substrate, and an NADPH generating system at 37°C.[11] For time-dependent inhibition (TDI) studies, the test compound is pre-incubated with microsomes and NADPH before the addition of the substrate.[10]

  • Termination: The reaction is stopped, typically with a cold organic solvent.[11]

  • Analysis: The formation of the metabolite from the probe substrate is measured by LC-MS/MS.[11]

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[11]

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, a major class of drug targets, particularly in oncology.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Test Inhibitor (Varying Concentrations) E Incubate at 30°C A->E B Kinase Enzyme B->E C Kinase Substrate (Peptide or Protein) C->E D ATP D->E F Stop Reaction & Detect Phosphorylation E->F G (e.g., Luminescence, Fluorescence, Radiometric) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Generalized workflow for a kinase inhibition assay.

Protocol:

  • Preparation: A reaction mixture is prepared containing the kinase enzyme, a specific substrate (peptide or protein), ATP, and the test inhibitor at various concentrations in an appropriate buffer.[12][13]

  • Initiation and Incubation: The reaction is initiated, often by the addition of ATP, and incubated at a controlled temperature (e.g., 30°C) for a set period.[12]

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. Several detection methods can be used, including:

    • Luminescence-based assays: These measure the amount of ATP remaining after the kinase reaction.[12]

    • Fluorescence-based assays: These often use antibodies that specifically recognize the phosphorylated substrate.[14]

    • Radiometric assays: These use radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: The kinase activity in the presence of the inhibitor is compared to a control without the inhibitor to determine the percent inhibition. The IC50 value is then calculated.[15]

Conclusion

Both pyrazole and imidazole are invaluable scaffolds in the drug designer's toolbox. Imidazole's greater stability and basicity offer advantages in certain contexts, while pyrazole's lower basicity and potential for bioisosteric replacement of imidazole provide opportunities for fine-tuning drug-like properties. The choice between these two heterocycles is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific drug target, desired physicochemical properties, and intended pharmacokinetic profile. A thorough understanding of their comparative strengths and weaknesses, supported by robust experimental data, is essential for the successful design and development of novel therapeutics.

References

Unlocking Precision: A Comparative Guide to Pyrazole-Based Kinase Inhibitors in silico

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational docking studies of pyrazole-based compounds reveals their significant potential as potent kinase inhibitors. This guide provides a comparative analysis of their binding affinities and interactions with various key kinases implicated in cancer and other diseases, supported by experimental data and detailed methodologies.

Researchers, scientists, and drug development professionals are constantly seeking more effective and selective therapeutic agents. Pyrazole-based compounds have emerged as a promising scaffold in the design of kinase inhibitors due to their versatile binding capabilities. Molecular docking studies, a cornerstone of computational drug design, have been instrumental in elucidating the binding modes and predicting the inhibitory potential of these compounds against a range of kinase targets. This guide synthesizes findings from multiple studies to offer a clear comparison of their performance.

Comparative Docking Performance of Pyrazole Derivatives

The efficacy of pyrazole-based inhibitors has been computationally evaluated against several critical protein kinases. The following tables summarize the binding energies and inhibitory concentrations of various pyrazole derivatives, providing a quantitative comparison of their potential.

Kinase TargetPyrazole DerivativeBinding Energy (kcal/mol)Binding Energy (kJ/mol)IC50Reference
RET KinaseCompound 25-7.14-29.87pIC50 = 8.8[1][2]
VEGFR-2Compound 1b--10.09-[3][4][5]
Aurora ACompound 1d--8.57-[3][4][5]
CDK2Compound 2b--10.35-[3][4][5]
EGFR KinaseCompound 6h--1.66 µM[6]
EGFR KinaseCompound 6j--1.9 µM[6]
Aurora-A KinaseCompound P-6--0.11 ± 0.03 µM[7]
Bcr-Abl KinaseCompound 10--14.2 nM[8]
Akt1 KinaseCompound 2--1.3 nM[8]

Table 1: Comparative Binding Energies and IC50 Values of Pyrazole-Based Kinase Inhibitors. This table highlights the potent inhibitory activities of various pyrazole derivatives against a range of kinase targets. The binding energy indicates the strength of the interaction between the inhibitor and the kinase, with more negative values suggesting a stronger binding affinity. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity.

In-Depth Look at Binding Interactions

Molecular docking studies not only predict binding affinity but also reveal the specific interactions between the inhibitor and the amino acid residues in the kinase's active site. For instance, in the case of RET kinase, the most active pyrazole compound, Compound 25, was found to form four hydrogen bonds with a binding energy of -7.14 kcal/mol.[1][2] Two of these hydrogen bonds were with the crucial hinge region residue Ala807, an interaction that mimics the binding of ATP.[1][2] Similarly, docking studies of pyrazole derivatives against VEGFR-2, Aurora A, and CDK2 showed that the ligands were deeply docked within the binding pocket, forming significant hydrogen bonds.[3][4] For EGFR kinase, compounds 6h and 6j were suggested to bind to the hinge region of the ATP binding site, similar to the standard drug gefitinib.[6]

Experimental Protocols: A Guide to the Methodology

The insights presented in this guide are based on robust computational methodologies. The following section details the typical experimental protocols employed in the referenced docking studies.

Molecular Docking Protocol

A common approach for molecular docking of pyrazole derivatives involves using software like AutoDock.[3][4] The general workflow is as follows:

  • Protein and Ligand Preparation: The three-dimensional structures of the target kinase proteins are obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. The pyrazole-based ligand structures are drawn using chemical drawing software and optimized for their 3D conformation.

  • Grid Box Generation: A grid box is defined around the active site of the kinase to specify the search space for the docking simulation.

  • Docking Simulation: A flexible ligand docking approach is often employed, allowing the pyrazole derivative to adopt various conformations within the active site. The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, then searches for the best binding pose based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The resulting docked conformations are analyzed based on their binding energy and the interactions formed with the protein residues. The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics (MD) Simulation and Binding Free Energy Calculation

To further validate the docking results and assess the stability of the ligand-protein complex, molecular dynamics simulations are often performed using software like Gromacs.[1]

  • System Setup: The docked complex is placed in a simulation box with a specific water model and ions are added to neutralize the system.

  • Simulation: The system is then subjected to energy minimization, followed by equilibration under controlled temperature and pressure. A production MD run is then carried out for a specific duration (e.g., 100 ns).

  • Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the complex and the persistence of key interactions over time.

  • Binding Free Energy Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is frequently used to calculate the binding free energy of the ligand-protein complex from the MD simulation trajectory.[1]

Visualizing the Pathways and Processes

To better understand the context and workflow of these studies, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: A simplified signaling pathway of a Receptor Tyrosine Kinase (RTK).

Docking_Workflow cluster_preparation Preparation Phase cluster_simulation Simulation Phase cluster_analysis Analysis Phase Protein 1. Select Target Kinase (from PDB) PrepProtein 3. Prepare Protein (Remove water, etc.) Protein->PrepProtein Ligand 2. Design/Select Pyrazole Inhibitor PrepLigand 4. Prepare Ligand (Optimize 3D structure) Ligand->PrepLigand Grid 5. Define Binding Site (Grid Box Generation) PrepProtein->Grid PrepLigand->Grid Docking 6. Perform Molecular Docking (e.g., AutoDock) Grid->Docking Analyze 7. Analyze Docking Results (Binding Energy, Interactions) Docking->Analyze MDSim 8. (Optional) MD Simulation for Stability Analysis Analyze->MDSim Report 9. Generate Comparative Report Analyze->Report MDSim->Report

Caption: A typical workflow for molecular docking studies of kinase inhibitors.

References

Evaluating the therapeutic index of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde versus existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the therapeutic index of the novel compound, 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, against established therapeutic agents. Due to the absence of publicly available preclinical and clinical data for this specific molecule, this document serves as a comparative benchmark, outlining the necessary experimental data and protocols for a comprehensive assessment. The comparison is made against two widely-used drugs, Celecoxib and Doxorubicin, which are relevant to the potential anti-inflammatory and anticancer activities often associated with pyrazole derivatives.

Comparative Analysis of Therapeutic Agents

A drug's therapeutic index (TI) is a critical measure of its safety, representing the ratio between its toxic and therapeutic doses. A higher TI is desirable, indicating a wider margin of safety. The following tables summarize the known properties of Celecoxib and Doxorubicin, providing a basis for the future evaluation of this compound.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundCelecoxibDoxorubicin
Drug Class Pyrazole derivativeNon-Steroidal Anti-Inflammatory Drug (NSAID), COX-2 InhibitorAnthracycline Chemotherapeutic Agent
Primary Indication Data Not AvailableOsteoarthritis, Rheumatoid Arthritis, Acute Pain[1][2]Various cancers (e.g., breast, lung, lymphoma)[3][4]
Mechanism of Action Data Not AvailableSelective inhibition of cyclooxygenase-2 (COX-2), preventing the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[1][2][5]1. Intercalation into DNA, disrupting topoisomerase II-mediated DNA repair. 2. Generation of reactive oxygen species (ROS), leading to cellular damage.[4][6][7][]

Table 2: Quantitative Comparison of Efficacy, Toxicity, and Therapeutic Index

ParameterThis compoundCelecoxibDoxorubicin
Efficacy (ED50 / IC50) Data Not AvailableED50: ~1-10 mg/kg (in rat paw edema model)IC50: Varies by cell line (typically in the nanomolar to low micromolar range)
Toxicity (LD50 / MTD) Data Not AvailableLD50: >2000 mg/kg (oral, in rats)LD10 (Maximal Tolerated Dose): Murine model data suggests a TI of 1.8 for the free drug.[9]
Therapeutic Index (TI) Data Not AvailableEstimated to be high due to the large difference between the effective and lethal doses in preclinical models.Relatively low, with a narrow margin between therapeutic and toxic doses, particularly concerning cardiotoxicity.[10][11][12]
Key Toxicities Data Not AvailableGastrointestinal (lower risk than non-selective NSAIDs), Cardiovascular (increased risk of MI and stroke).[1][13]Cardiotoxicity (acute and chronic), Myelosuppression, Severe tissue damage upon extravasation.[3][14]

Experimental Protocols for Determining Therapeutic Index

The following are generalized protocols for key experiments required to determine the therapeutic index of a novel compound like this compound.

In Vitro Cytotoxicity Assays (To Determine IC50)

These assays measure the concentration of the compound required to inhibit 50% of cell growth or viability, providing an initial indication of potency.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Cell Seeding : Plate cancer cell lines (for anticancer evaluation) or relevant cell types (e.g., macrophages for anti-inflammatory evaluation) in 96-well plates and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment : Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubation : Incubate the plates for a specified period (e.g., 48-72 hours).

    • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]

    • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • IC50 Calculation : Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.[16]

  • Lactate Dehydrogenase (LDH) Release Assay

    • This assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.[17]

    • Follow a similar procedure of cell seeding and compound treatment as the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Add the LDH assay reagent to the supernatant. The reagent contains substrates that react with LDH to produce a colored or fluorescent product.

    • Measure the absorbance or fluorescence to quantify the amount of LDH released.

    • The level of cytotoxicity is proportional to the amount of LDH released.[17][18]

In Vivo Efficacy Studies (To Determine ED50)

These studies are conducted in animal models to determine the effective dose of the compound that produces a 50% therapeutic response.

  • Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rodents

    • Animal Model : Use rats or mice.

    • Compound Administration : Administer the test compound orally or via intraperitoneal injection at various doses. A control group receives the vehicle.

    • Induction of Inflammation : After a set time (e.g., 1 hour), inject a small amount of carrageenan solution into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.[19]

    • Measurement of Edema : Measure the paw volume using a plethysmometer at regular intervals (e.g., every hour for up to 6 hours) after carrageenan injection.

    • ED50 Calculation : Calculate the percentage inhibition of edema for each dose group compared to the control group. The ED50 is the dose that causes a 50% reduction in edema.

  • Anticancer Model: Human Tumor Xenografts in Immunocompromised Mice

    • Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Cell Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[20]

    • Tumor Growth and Randomization : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.[16]

    • Compound Administration : Administer the test compound and vehicle control according to a specific dosing schedule (e.g., once daily by oral gavage).

    • Efficacy Monitoring : Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[20][21]

    • ED50 Calculation : The ED50 can be determined based on the dose that achieves a certain level of tumor growth inhibition.

In Vivo Toxicity Studies (To Determine LD50/TD50)

These studies assess the toxic effects of the compound in animal models.

  • Acute Toxicity Study (to determine LD50)

    • Administer single, escalating doses of the compound to different groups of animals (typically rodents).

    • Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.

    • The LD50 (Lethal Dose, 50%) is the statistically estimated dose that is expected to cause death in 50% of the animals.

  • Maximum Tolerated Dose (MTD) Study

    • Administer repeated doses of the compound over a specific period.

    • The MTD is the highest dose that does not cause unacceptable toxicity (e.g., more than a 10-20% loss of body weight or other severe clinical signs).

Therapeutic Index Calculation

The therapeutic index is calculated as the ratio of the toxic dose to the effective dose: TI = LD50 / ED50 or TI = TD50 / ED50 A higher ratio indicates a more favorable safety profile.[22]

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research strategies.

Signaling Pathways

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation & Pain", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2 [label="Metabolized by"]; COX2 -> Prostaglandins [label="Synthesizes"]; Prostaglandins -> Inflammation; Celecoxib -> COX2 [label="Selectively Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124", style=dashed]; }

Caption: Mechanism of action of Celecoxib.

// Nodes Doxorubicin [label="Doxorubicin", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="Nuclear DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Topoisomerase_II [label="Topoisomerase II", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Complex [label="Stabilized DNA-Topo II\nCleavage Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; DSB [label="DNA Double-Strand Breaks", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)\nGeneration", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Damage [label="Cellular Damage\n(Membranes, Proteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Doxorubicin -> DNA [label="Intercalates"]; Doxorubicin -> Topoisomerase_II [label="Inhibits"]; DNA -> DNA_Complex; Topoisomerase_II -> DNA_Complex; DNA_Complex -> DSB; DSB -> Apoptosis; Doxorubicin -> ROS; ROS -> Cell_Damage; Cell_Damage -> Apoptosis; }

Caption: Mechanism of action of Doxorubicin.

Experimental Workflow

// Nodes Start [label="Novel Compound Synthesis\n(this compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Studies", shape=box, style="filled, rounded", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assays\n(e.g., MTT, LDH)\non Cancer/Inflammatory Cell Lines", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50 [label="Determine IC50", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Studies", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy [label="Efficacy Models\n(e.g., Xenograft, Paw Edema)", fillcolor="#F1F3F4", fontcolor="#202124"]; Toxicity [label="Toxicity Models\n(Acute Toxicity, MTD)", fillcolor="#F1F3F4", fontcolor="#202124"]; ED50 [label="Determine ED50", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; LD50_TD50 [label="Determine LD50/TD50", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Calculation [label="Therapeutic Index Calculation\n(TI = LD50 / ED50)", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision [label="Go/No-Go Decision for\nFurther Development", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> In_Vitro; In_Vitro -> Cytotoxicity; Cytotoxicity -> IC50; IC50 -> In_Vivo [label="Promising Potency"]; In_Vivo -> Efficacy; In_Vivo -> Toxicity; Efficacy -> ED50; Toxicity -> LD50_TD50; ED50 -> Calculation; LD50_TD50 -> Calculation; Calculation -> Decision; }

Caption: Experimental workflow for TI evaluation.

References

Safety Operating Guide

Navigating the Disposal of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the safe disposal of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Given the compound's structure, which includes a pyridine ring and an aldehyde functional group, it must be treated as hazardous waste. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Aldehydes can also be respiratory irritants. Therefore, before beginning any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid the inhalation of vapors or dust.[1]

All handling of the compound and its associated waste should be conducted within a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. Never pour this chemical down the drain or dispose of it in regular trash.[3]

Waste Identification and Segregation
  • Classify as Hazardous Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.[1]

  • Segregate Waste Streams: Do not mix this waste with other incompatible waste streams. It is crucial to store it separately from strong oxidizing agents and acids.[1] Where institutional policies require, segregate halogenated and non-halogenated solvent wastes.[2]

Waste Collection and Container Management
  • Designated Container: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][2]

  • Container Compatibility: Use a clean, non-reactive, and sealable container. Glass or high-density polyethylene containers are generally suitable.[2][3] The container must have a tight-fitting cap and be kept closed at all times except when waste is being added.[4][5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., Toxic, Irritant).[1][6] The accumulation start date should also be clearly marked.[2]

Storage of Waste

Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.[1][6] This area should be under the control of the laboratory personnel and, ideally, within their line of sight.

Spill Management

In the event of a spill, immediate action is required:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[3]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: For large spills, or if there is any uncertainty, contact your institution's Environmental Health and Safety (EHS) department immediately.[1] Always report spills to your supervisor.[3]

Final Disposal Route
  • Licensed Waste Handler: The primary and recommended method for disposal is through a licensed hazardous waste disposal company. This company will typically use high-temperature incineration for organic chemical waste.[7][8] Arrange for a pickup with your institution's EHS office.

  • Neutralization (Use with Caution): Some aldehydes can be neutralized to less hazardous carboxylic acids.[4][6] However, this should only be attempted if explicitly permitted by your local wastewater authority and institutional EHS office, and only by personnel with the appropriate expertise. Given the complex nature of this compound, direct incineration of the collected waste is the safer and more compliant option.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Generate Waste (Unused reagent, contaminated items, solutions) B->C D Is this a spill? C->D E Segregate into a dedicated, compatible hazardous waste container D->E No F Follow Spill Protocol: Contain, Absorb, Collect D->F Yes G Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date E->G F->E H Keep container tightly sealed G->H I Store in secure Satellite Accumulation Area (SAA) H->I J Container is Full I->J K Contact Institutional EHS Office to arrange for pickup J->K L Transfer to Licensed Hazardous Waste Handler K->L

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

This document provides essential safety and logistical information for handling 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (CAS No. 371917-81-6).[1] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach based on the hazards of structurally similar pyrazole and aldehyde compounds is recommended.[2] Researchers should treat this chemical as potentially hazardous.[3]

I. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound.[4][5]

PPE CategoryRecommended EquipmentStandard
Eye/Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. A lab coat or chemical-resistant apron is required.Regulation (EU) 2016/425 and standard EN 374.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4][6]OSHA 29 CFR 1910.134 or European Standard EN 149.[4]

II. Operational Plan: Safe Handling

Adherence to proper handling procedures is critical to ensure laboratory safety.

A. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory or inside a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[1]

  • Weighing and Transfer:

    • Handle as a solid to avoid generating dust.

    • If weighing, do so in a fume hood or a ventilated balance enclosure.

    • Avoid direct contact with the skin, eyes, and clothing.[4][8]

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If creating solutions, be aware of the hazards of the solvent used.

  • General Practices:

    • Avoid inhalation of dust or vapors.[4][9]

    • Do not eat, drink, or smoke in the laboratory.[6][10]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6]

C. First Aid Measures: In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][9]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4][6] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9][11]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a clearly labeled, sealed, and chemically compatible container designated for solid chemical waste.[2][3]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3] Do not mix with incompatible waste streams.[3]

B. Storage of Waste:

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[3]

  • The storage area should be cool and dry.[3]

C. Professional Disposal:

  • Never dispose of this chemical down the drain or in regular trash.[3] Pyrazole derivatives can be harmful to aquatic life.[2]

  • All waste containing this compound must be disposed of through a licensed professional chemical waste disposal service.[1][2][3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[2]

IV. Workflow Diagrams

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate After Experiment cleanup_segregate Segregate Waste (Solid & Liquid) cleanup_decontaminate->cleanup_segregate cleanup_dispose Store for Professional Disposal cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of the target compound.

Chemical Waste Disposal Protocol cluster_segregation Waste Segregation start Waste Generated (Solid & Liquid) solid_waste Solid Waste Container (Contaminated PPE, glassware) start->solid_waste liquid_waste Liquid Waste Container (Unused solutions) start->liquid_waste labeling Label Containers Clearly (Chemical Name, Hazard Info) solid_waste->labeling liquid_waste->labeling storage Store in Designated Waste Area labeling->storage pickup Arrange EHS Pickup storage->pickup disposal Professional Disposal (e.g., Incineration) pickup->disposal

Caption: Step-by-step process for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.